6-Fluoro-2-methoxyquinoline
描述
Structure
3D Structure
属性
IUPAC Name |
6-fluoro-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUSOWUSDBAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682437 | |
| Record name | 6-Fluoro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-76-9 | |
| Record name | 6-Fluoro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 6-Fluoro-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
CAS Number: 1226808-76-9
6-Fluoro-2-methoxyquinoline is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline core significantly influences its physicochemical properties and biological activity, making it a compound of interest for drug discovery and development.
This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential biological relevance.
Physicochemical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be inferred.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Fluoro-2-methylquinoline | 6-Methoxyquinoline |
| CAS Number | 1226808-76-9 | 1128-61-6 | 5263-87-6 |
| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FN | C₁₀H₉NO |
| Molecular Weight | 177.18 g/mol | 161.18 g/mol [1] | 159.18 g/mol |
| Appearance | Solid (inferred) | Solid | Colorless to light yellow liquid[2] |
| Melting Point | Data not available | 49-53 °C | 18-20 °C |
| Boiling Point | Data not available | Data not available | 140-146 °C at 15 mmHg |
| Solubility | Likely soluble in polar organic solvents | Data not available | Soluble in alcohol, insoluble in water[2] |
Note: The properties for this compound are largely inferred due to a lack of specific experimental data in the cited literature.
Synthesis and Experimental Protocols
General Synthetic Strategies for Substituted Quinolines
Several established methods for quinoline synthesis could be adapted for this compound. These include:
-
Skraup Synthesis: This classic method involves the reaction of an aniline (in this case, p-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation at the 2-position would be required.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.
-
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone.
-
Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
A plausible synthetic approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[3] A similar strategy could potentially be adapted.
Illustrative Experimental Workflow for Synthesis of a Related Compound
The following diagram illustrates a general workflow for the synthesis and purification of a substituted quinoline, based on common laboratory practices.
Biological Activity and Potential Applications in Drug Development
The biological activity of this compound has not been specifically detailed in the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine and methoxy groups can further modulate this activity.
Established Roles of the Quinoline Scaffold
Quinoline derivatives are known to possess a broad spectrum of biological activities, including:
-
Anticancer: Many quinoline-based compounds have been investigated as anticancer agents.[2]
-
Antibacterial: The fluoroquinolone class of antibiotics, which features a fluorinated quinoline core, is a testament to the antibacterial potential of these scaffolds. They often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]
-
Antimalarial: Quinine and its synthetic analogs like chloroquine are classic examples of quinoline-based antimalarial drugs.
-
Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2]
Influence of Fluorine and Methoxy Substituents
The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are all critical parameters in drug design. The methoxy group can also influence the electronic properties and metabolic profile of the compound.
Hypothesized Biological Targets and Signaling Pathways
Given the known activities of related compounds, this compound and its derivatives could potentially interact with several key biological targets and signaling pathways.
-
Bacterial Topoisomerases: As a fluoroquinolone analog, there is a high probability that this compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.
-
Kinase Signaling Pathways: Many small molecule kinase inhibitors feature heterocyclic scaffolds. It is plausible that derivatives of this compound could be developed to target protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
Future Research Directions
The lack of extensive data on this compound presents a clear opportunity for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with complete characterization of its physicochemical properties.
-
Biological Screening: A broad-based biological screening against various cancer cell lines, bacterial strains, and other relevant targets to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of different functional groups to its biological activity and to optimize its potency and selectivity.
References
6-Fluoro-2-methoxyquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 6-Fluoro-2-methoxyquinoline. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this fluorinated quinoline derivative.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited amount of published experimental characterization for this specific compound.
| Property | Value | Data Type |
| Molecular Formula | C₁₀H₈FNO | - |
| Molecular Weight | 177.18 g/mol | - |
| CAS Number | 1226808-76-9 | - |
| Boiling Point | 259.4 ± 20.0 °C at 760 mmHg[1] | Predicted |
| Flash Point | 110.7 ± 21.8 °C[1] | Predicted |
| Refractive Index | 1.589[1] | Predicted |
| LogP | 2.38250[2] | Predicted |
| Polar Surface Area (PSA) | 22.12 Ų[2] | Predicted |
| Melting Point | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
Proposed Experimental Protocol: Methoxylation of 2-Chloro-6-fluoroquinoline
Materials:
-
2-Chloro-6-fluoroquinoline
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography (for purification)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-6-fluoroquinoline in anhydrous methanol under an inert atmosphere.
-
Addition of Base: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium methoxide. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not currently available in the public domain. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the presence of a fluorine atom often enhances metabolic stability and binding affinity.[2] Fluoroquinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[2]
Hypothesized Antibacterial Mechanism of Action
Based on the known mechanism of action of fluoroquinolone antibiotics, it is hypothesized that this compound could act as an antibacterial agent by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Hypothesized antibacterial mechanism of this compound.
References
Spectroscopic Data and Analysis of 6-Fluoro-2-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound 6-Fluoro-2-methoxyquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known chemical shifts of the quinoline scaffold and the substituent effects of the fluoro and methoxy groups.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.8 - 7.0 | d | 8.5 - 9.0 |
| H-4 | 7.9 - 8.1 | d | 8.5 - 9.0 |
| H-5 | 7.6 - 7.8 | dd | 9.0 - 9.5, 2.5 - 3.0 |
| H-7 | 7.2 - 7.4 | ddd | 9.0 - 9.5, 8.5 - 9.0, 2.5 - 3.0 |
| H-8 | 7.8 - 8.0 | dd | 8.5 - 9.0, 5.0 - 5.5 |
| OCH₃ | 4.0 - 4.2 | s | - |
Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) |
| C-2 | 162 - 164 |
| C-3 | 110 - 112 |
| C-4 | 135 - 137 |
| C-4a | 127 - 129 |
| C-5 | 122 - 124 (d, J ≈ 25 Hz) |
| C-6 | 158 - 160 (d, J ≈ 250 Hz) |
| C-7 | 118 - 120 (d, J ≈ 21 Hz) |
| C-8 | 130 - 132 (d, J ≈ 7 Hz) |
| C-8a | 144 - 146 |
| OCH₃ | 55 - 57 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. The carbon atoms in the fluorinated ring are expected to show coupling with the ¹⁹F nucleus, resulting in doublets (d) with characteristic coupling constants (J).
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (charge/mass ratio) | Interpretation |
| 177.06 | Molecular ion [M]⁺ |
| 162.04 | [M - CH₃]⁺ |
| 148.04 | [M - CHO]⁺ |
| 134.03 | [M - CH₃ - CO]⁺ |
| 120.02 | [M - C₂H₃O]⁺ |
Note: The fragmentation pattern is predicted based on typical fragmentation of quinoline and methoxy-substituted aromatic compounds. The exact masses are calculated for the most abundant isotopes.
Experimental Protocols
The following are generalized protocols for obtaining NMR and mass spectrometry data for quinoline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum on the same instrument.
-
Typical spectral parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the data in structure elucidation.
Navigating the Physicochemical Landscape of 6-Fluoro-2-methoxyquinoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific quantitative data on the solubility and stability of 6-Fluoro-2-methoxyquinoline. This technical guide, therefore, leverages data from structurally similar quinoline derivatives to provide a predictive overview and detailed experimental frameworks for researchers to determine these critical parameters. The information presented herein serves as a foundational resource for initiating laboratory investigations.
Introduction
This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the incorporation of a fluorine atom and a methoxy group is anticipated to modulate its physicochemical properties, including solubility, stability, and biological activity. Understanding these characteristics is paramount for its handling, formulation, and development as a potential therapeutic agent or advanced material. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on analogous compounds, and furnishes detailed experimental protocols for their empirical determination.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from its constituent functional groups and data from structurally related compounds. The quinoline core imparts a degree of hydrophobicity, while the fluorine atom at the 6-position is expected to increase lipophilicity. The methoxy group at the 2-position can influence both electronic and steric factors.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. While specific data for this compound is unavailable, the general solubility trends of quinoline derivatives suggest it is likely to be poorly soluble in aqueous media and more soluble in organic solvents.
Predicted Solubility in Common Solvents
Based on the behavior of analogous compounds such as 6-methoxyquinoline and other fluorinated quinolines, the following solubility profile can be anticipated.[1][2][3]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic quinoline nitrogen may be protonated in acidic conditions, which could slightly enhance solubility.[3] |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective in solvating a broad range of organic molecules.[4] |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, though its hydrophobicity may restrict high solubility.[5] |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic and largely non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[4] |
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a solid compound in a given solvent.[4]
Materials and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted supernatant from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Workflow for Thermodynamic Solubility Determination
Workflow for thermodynamic solubility determination.
Stability Profile
The stability of a compound under various environmental conditions is a critical parameter for its storage, handling, and formulation. Key factors influencing stability include pH, light, and temperature.
Predicted Stability of this compound
Based on the general stability of quinoline derivatives, the following stability profile is predicted.[3][5]
| Condition | Predicted Stability | Rationale |
| pH (Acidic) | Likely Stable | Quinolines are generally stable in acidic conditions, where the ring nitrogen is expected to be protonated.[3] |
| pH (Neutral) | Likely Stable | Expected to be stable in neutral aqueous solutions for typical experimental durations.[3] |
| pH (Basic) | Potential for Degradation | High pH may lead to degradation, although specific pathways for this compound are not documented.[5] |
| Photostability | Potential for Instability | Aromatic systems can be susceptible to photodegradation. The introduction of a methoxy group at certain positions in quinolones has been shown to enhance photostability.[6] Experimental verification is crucial. |
| Thermal Stability | Likely Stable | The quinoline ring is a robust aromatic system, suggesting good thermal stability at standard temperatures. The presence of fluorine substituents generally enhances thermal stability.[7] |
Experimental Protocols for Stability Assessment
This protocol is designed to assess the degradation of the compound across a range of pH values.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an aliquot of the stock solution to each of the acidic, basic, and buffer solutions to achieve a known final concentration.
-
-
Incubation:
-
Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Determine the degradation rate constant and half-life at each pH.
-
Workflow for pH Stability Testing
Workflow for pH stability testing.
This protocol follows the principles outlined in the ICH Q1B guideline.[8]
Materials and Reagents:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (cool white fluorescent and near-UV lamps).
-
Transparent and light-resistant sample containers.
-
HPLC system.
Procedure:
-
Sample Preparation:
-
Place the solid compound in a transparent container.
-
Prepare a solution of the compound in a suitable solvent and place it in both transparent and light-resistant (control) containers.
-
-
Exposure:
-
Expose the samples in the transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Store the control samples in the dark under the same temperature conditions.
-
-
Analysis:
-
After the exposure period, visually inspect the samples for any changes in appearance.
-
Analyze both the exposed and control samples by HPLC to determine the extent of degradation and the formation of photoproducts.
-
Logical Relationship in Photostability Assessment
Logical relationship in photostability assessment.
Thermogravimetric Analysis (TGA) is a standard method for assessing the thermal stability of a solid material.[7]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures, providing a clear indication of the compound's thermal stability.
-
Conclusion
While specific experimental data for this compound is not yet publicly available, this technical guide provides a robust framework for its physicochemical characterization. By leveraging data from analogous quinoline derivatives, researchers can form reasonable predictions about its solubility and stability profiles. The detailed experimental protocols and workflows presented herein offer a clear path for the empirical determination of these crucial parameters, which are fundamental for advancing the research and development of this promising compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound-3-carboxylic acid (EVT-13297754) [evitachem.com]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bfarm.de [bfarm.de]
The Strategic Role of Fluorine Substitution in Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Single Atom
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, anticancer, and antifungal properties. The strategic modification of this privileged structure is a key focus of drug discovery. Among the various chemical modifications, the introduction of fluorine has emerged as a particularly powerful strategy.
Fluorine, the most electronegative element, possesses a unique combination of properties—small atomic size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high C-F bond strength, and the ability to modulate the electronic properties of adjacent functional groups.[1] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Judicious placement of fluorine atoms can profoundly enhance metabolic stability, improve membrane permeability, increase binding affinity to biological targets, and alter the pKa of nearby groups, thereby optimizing a compound's overall drug-like properties.[1][2][3]
This technical guide provides an in-depth exploration of the role of fluorine substitution in quinoline compounds, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing the underlying mechanisms of action.
Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of fluorine into the quinoline scaffold imparts significant changes that are critical for drug development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block "soft spots" prone to oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][5]
-
Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, aiding in membrane permeation, polyfluorinated motifs like the trifluoromethyl (-CF3) group can also enhance this property.[1][6] This modulation is crucial for optimizing a drug's ability to reach its target, including penetration of the blood-brain barrier.[3]
-
Acidity and Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][2] This modification alters the ionization state of the molecule at physiological pH, which can in turn influence solubility, receptor binding, and oral absorption.
-
Binding Affinity and Conformation: Fluorine can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.[7] This can lead to enhanced binding affinity and increased potency.[1] Furthermore, fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive shape that is optimal for target engagement.[2][3]
The following diagram illustrates the logical relationship between fluorine's intrinsic properties and its impact on the resulting drug characteristics.
Role in Antibacterial Activity: The Fluoroquinolones
The most prominent success story of fluorine in quinoline chemistry is the development of the fluoroquinolone class of antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone ring was a breakthrough, dramatically increasing the potency and broadening the antibacterial spectrum compared to their non-fluorinated predecessors like nalidixic acid.[8][9]
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The drug traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to irreversible double-strand breaks and subsequent bacterial cell death.[12][13][14] The C-6 fluorine atom is known to enhance the binding to the DNA gyrase complex.[8]
The diagram below outlines this mechanism of action.
Structure-Activity Relationship (SAR) for Antibacterial Activity
Decades of research have established clear SAR for fluoroquinolones:[15]
-
C-3 Carboxylic Acid & C-4 Carbonyl: Essential for binding to DNA gyrase and antibacterial activity.[15]
-
N-1 Substituent: A cyclopropyl group (as in ciprofloxacin) is often optimal for broad and potent activity.[16]
-
C-6 Fluorine: Crucial for high potency and increased cell penetration.[8] Its introduction can improve DNA gyrase complex binding by 2- to 17-fold.[8]
-
C-7 Substituent: Typically a nitrogen-containing heterocycle (e.g., piperazine ring), which influences the antibacterial spectrum, potency, and pharmacokinetic properties.[17]
-
C-8 Position: Substitution with another fluorine or a methoxy group can increase activity.[16]
Role in Anticancer Activity
More recently, fluorinated quinolines have been extensively investigated as potent anticancer agents. They exert their effects through various mechanisms, most notably by targeting human topoisomerases, similar to their antibacterial action, and by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action and Signaling Pathways
Fluorinated quinolines can induce apoptosis and cell cycle arrest in cancer cells by targeting several key proteins:[11][16]
-
Human Topoisomerase II Inhibition: Like some established chemotherapeutics (e.g., doxorubicin), certain fluoroquinolones can poison human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[12]
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases that are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases in the PI3K/Akt/mTOR pathway.[1][14]
-
Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[14]
The following diagram depicts the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer quinolines.
Quantitative Data: Anticancer Activity
The position and number of fluorine substitutions significantly impact anticancer potency. The following table summarizes IC₅₀ values for a series of fluorinated quinoline derivatives against a triple-negative breast cancer (TNBC) cell line.
| Compound ID | Fluorine Substitution Pattern | IC₅₀ vs. MDA-MB-468 (μM)[9] | IC₅₀ vs. MCF7 (μM)[9] |
| 6a | 3' (meta)-F | 4.0 | 10.0 |
| 6b | 4' (para)-F | 4.0 | 10.0 |
| 6c | 2',4' (ortho, para)-di-F | 8.0 | 27.0 |
| 6d | 3',4' (meta, para)-di-F | 4.0 | 12.0 |
| 6e | 4' (para)-CF₃ | 20.0 | 60.0 |
| 6f | 3' (meta)-F, 4'-OCH₂Ph | 2.0 | 5.0 |
Data sourced from ACS Omega.[9]
The data reveals that mono-fluorination at the meta or para position (6a, 6b) provides significant potency.[9] A trifluoromethyl group (6e) is less effective than a single fluorine atom in this scaffold.[9] Notably, combining a meta-fluorine with a para-benzyloxy group (6f) further enhances activity, demonstrating synergistic effects of substitutions.[9]
Role in Antimalarial and Antifungal Activity
Fluorinated quinolines have also shown promise in treating parasitic and fungal infections.
-
Antimalarial Activity: Quinolines like chloroquine are historic antimalarials. Fluorinated derivatives, including fluoroquinolone antibiotics like ciprofloxacin, exhibit activity against Plasmodium falciparum, the parasite responsible for malaria.[18][19] They are thought to target the parasite's DNA gyrase, an enzyme involved in the replication of DNA within a unique organelle called the apicoplast.[20] While often less potent than dedicated antimalarials, their unique mechanism makes them interesting candidates for combination therapies.[21]
-
Antifungal Activity: Novel fluorinated quinoline analogs have been synthesized and tested against various fungal pathogens. For example, derivatives of the fungicide Ipflufenoquin have shown good activity against S. sclerotiorum and R. solani.[22][23]
The following table presents the in vitro antimalarial activity of several fluoroquinolones against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | Strain | EC₅₀ (μM)[21] |
| Trovafloxacin | CQS | 18 - 37 |
| CQR | 18 - 37 | |
| Ciprofloxacin | CQS | 20 - 39 |
| CQR | 20 - 39 | |
| Norfloxacin | CQS | 54 - 660 |
| CQR | 54 - 660 |
Data represents the range of 50% effective concentrations (EC₅₀) reported in the cited study.[21]
Synthesis and Experimental Methodologies
The development of novel fluorinated quinolines relies on robust synthetic strategies and standardized biological assays.
General Synthetic Workflow
The synthesis of a new fluorinated quinoline therapeutic typically follows a multi-step process, from initial design to lead optimization.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the biological activity of these compounds.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 48 or 72 hours).[18][22]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 20-50 µL of the MTT stock solution to each well.[24][25]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18][24]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18][24]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Antimalarial SYBR Green I Assay
This fluorescence-based assay quantifies parasite growth by measuring the intercalation of the SYBR Green I dye into parasitic DNA.[2]
-
Drug Plate Preparation: Dissolve test compounds in DMSO and prepare serial dilutions in a 96-well plate.
-
Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit in complete RPMI 1640 medium.[2]
-
Incubation: Add the parasite suspension to the drug-coated plates. Place the plate in a modular chamber, flush with a gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.[2]
-
Lysis and Staining: Prepare a lysis buffer containing Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.[2]
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for at least one hour. Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]
-
Data Analysis: Subtract background fluorescence from uninfected controls. Calculate the percentage of growth inhibition relative to drug-free controls and determine the IC₅₀/EC₅₀ value.
Protocol 3: DNA Gyrase Inhibition Assay
This assay assesses a compound's ability to inhibit the supercoiling activity of DNA gyrase, typically visualized by agarose gel electrophoresis.
-
Reaction Setup: In a reaction tube, combine a buffer solution (e.g., Tris-HCl, potassium glutamate, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[26][27]
-
Compound Addition: Add the test fluorinated quinoline compound at various concentrations.
-
Enzyme Addition: Add a defined amount of DNA gyrase enzyme (containing both GyrA and GyrB subunits) to initiate the reaction.[26]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[28]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. An optional step involves adding proteinase K to digest the enzyme.[27][28]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 50 V for 2 hours).[26]
-
Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid substrate will migrate slower than the supercoiled product. Inhibition is observed as a decrease in the amount of the supercoiled DNA band compared to the no-drug control.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the quinoline scaffold has proven to be a highly effective approach in modern drug discovery, leading to significant advancements in antibacterial, anticancer, and antimalarial therapies. The unique properties of fluorine allow for the precise modulation of a compound's pharmacokinetic and pharmacodynamic profiles, often resulting in enhanced potency and improved drug-like characteristics. The success of the fluoroquinolone antibiotics serves as a powerful testament to this strategy. As research continues, the exploration of novel fluorination patterns and the development of new synthetic methodologies will undoubtedly uncover next-generation quinoline-based therapeutics with superior efficacy and safety profiles, further solidifying the indispensable role of fluorine in medicinal chemistry.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 12. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. elearning.unimib.it [elearning.unimib.it]
- 28. topogen.com [topogen.com]
The Methoxy Group's Electronic Influence in Quinoline Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of substituents, such as the methoxy group (-OCH₃), can profoundly alter the electronic properties of the quinoline ring system, thereby influencing its reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of the methoxy group in quinoline systems, offering insights for researchers and professionals engaged in drug design and development.
The methoxy group exerts a dual electronic influence: a resonance (mesomeric) effect and an inductive effect. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic system, resulting in an electron-donating resonance effect (+M).[1][2] The net electronic effect of the methoxy group is position-dependent and dictates the quinoline system's behavior in chemical reactions and biological interactions.
Quantitative Analysis of Electronic Effects
The electronic influence of the methoxy group can be quantified through various physicochemical parameters. These parameters are crucial for developing quantitative structure-activity relationships (QSAR) in drug design.
Hammett Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[3][4] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The position of the substituent (meta or para) significantly affects its σ value.[3][5]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | 0.11[6] | -0.24[6] |
Note: The σ_p value can vary depending on the specific reaction and the degree of direct resonance interaction.
pKa Values
The basicity of the quinoline nitrogen is a critical determinant of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value is a direct measure of this basicity. The electronic effects of the methoxy group modulate the electron density on the nitrogen atom, thereby affecting its pKa.
| Compound | pKa |
| Quinoline | 4.90 |
| 2-Methoxyquinoline | Data not readily available in a comparable format |
| 4-Methoxyquinoline | Data not readily available in a comparable format |
| 6-Methoxyquinoline | Data not readily available in a comparable format |
| 8-Methoxyquinoline | Data not readily available in a comparable format |
Note: While specific pKa values for all methoxyquinoline isomers are not available in a single comparative table from the search results, the IUPAC Digitized pKa Dataset is a potential resource for such information.[7][8][9]
Dipole Moments
The dipole moment of a molecule is a measure of its overall polarity, which influences its solubility and ability to engage in intermolecular interactions. The position of the methoxy group on the quinoline ring will significantly impact the magnitude and direction of the molecular dipole moment.
| Compound | Dipole Moment (Debye) |
| 6-Methoxyquinoline | > Ground State Dipole Moment[10] |
Spectroscopic Data (UV-Vis)
The electronic transitions within the quinoline ring system are sensitive to substituent effects. The methoxy group, as an auxochrome, can cause shifts in the absorption maxima (λ_max) in the UV-Vis spectrum.
| Compound | λ_max (nm) | Solvent |
| Quinoline | 225[11] | Acetonitrile |
| 8-Hydroxyquinoline | Data available in various solvents[12] | - |
| Methoxyquinoline Derivatives | 385–393[13] | Various |
Note: The λ_max values are highly dependent on the solvent and the specific substitution pattern.[9]
Experimental Protocols
Determination of pKa Values
Method: Potentiometric Titration or UV-Vis Spectrophotometry
Protocol (General):
-
Solution Preparation: Prepare a stock solution of the methoxyquinoline derivative in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Titration/Measurement:
-
Potentiometric Titration: Titrate a solution of the protonated methoxyquinoline with a standardized strong base, monitoring the pH with a calibrated pH meter.
-
UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the methoxyquinoline derivative in each buffer solution.
-
-
Data Analysis:
-
Potentiometric Titration: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: Analyze the change in absorbance at a specific wavelength as a function of pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure and electronic environment of the quinoline system.
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the methoxyquinoline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.[14]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0 to 200 ppm.
-
A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR.[14]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal.
-
Computational Chemistry Workflow (DFT)
Purpose: To calculate electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moments.
Protocol:
-
Structure Preparation:
-
Draw the 3D structure of the methoxyquinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Property Calculation:
-
Once the geometry is optimized, perform single-point energy calculations to obtain electronic properties.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their distributions.
-
Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.
-
Calculate the dipole moment.
-
-
Solvent Effects:
-
To model the system in a solution, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) in the calculations.[17]
-
Signaling Pathways and Mechanisms of Action
Methoxyquinoline derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development.
Inhibition of EGFR/HER-2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play a critical role in cell proliferation and survival. Their aberrant activation is a hallmark of many cancers. Certain quinoline derivatives act as dual inhibitors of EGFR and HER-2.[1][14][18]
Mechanism of Inhibition: These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of the receptor. This blocks the downstream signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis.[5][14]
Caption: Inhibition of EGFR/HER-2 signaling by a methoxyquinoline derivative.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some quinoline derivatives have been identified as inhibitors of the canonical NF-κB pathway.[2][19][20]
Mechanism of Inhibition: These inhibitors can act at different points in the pathway. Some may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This keeps NF-κB sequestered in the cytoplasm. Other quinoline derivatives may directly interfere with the DNA-binding activity of the NF-κB transcription factor in the nucleus.[2][20][21]
Caption: Methoxyquinoline-mediated inhibition of the NF-κB signaling pathway.
Interaction with the 26S Proteasome
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cellular homeostasis. Inhibition of the proteasome is a validated strategy in cancer therapy. Some quinoline derivatives have been shown to inhibit proteasome activity.
Mechanism of Interaction: While the precise binding mode of many quinoline inhibitors is still under investigation, they are thought to interact with various subunits of the 26S proteasome. This can involve binding to the ubiquitin receptors (e.g., Rpn1, Rpn10, Rpn13) on the 19S regulatory particle, or interfering with the deubiquitinating enzymes (DUBs) like Rpn11 associated with the proteasome.[3][22][23] Such interactions prevent the proper recognition and degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and cell death.
Caption: Interaction of a methoxyquinoline inhibitor with the 26S proteasome.
Conclusion
The electronic effects of the methoxy group on the quinoline system are a complex interplay of resonance and inductive effects that are highly dependent on its position of substitution. These effects have a profound impact on the physicochemical properties and biological activity of methoxyquinoline derivatives. A thorough understanding of these electronic influences, quantified through parameters like Hammett constants and pKa values, is essential for the rational design of novel quinoline-based drugs. The ability of these compounds to modulate key signaling pathways, such as EGFR/HER-2, NF-κB, and the proteasome system, underscores their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and harness the unique properties of methoxy-substituted quinolines in the pursuit of new and effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The 26 S Proteasome: From Basic Mechanisms to Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole. | Semantic Scholar [semanticscholar.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 8-Hydroxyquinoline [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. HER2 directed small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Atomic structure of the 26S proteasome lid reveals the mechanism of deubiquitinase inhibition | eLife [elifesciences.org]
Preliminary Biological Screening of 6-Fluoro-2-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The introduction of a fluorine atom and a methoxy group onto the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence the molecule's electronic and lipophilic character.[2][3] This technical guide provides a comprehensive overview of the anticipated preliminary biological screening of 6-Fluoro-2-methoxyquinoline, with a focus on its potential anticancer and antimicrobial activities, based on data from its close structural analogs.
Synthesis
While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be extrapolated from established methods for similar quinoline derivatives. A common approach involves the Skraup synthesis or variations thereof, where an aniline derivative is reacted with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[4] A more modern and potentially higher-yielding approach could be adapted from the two-step synthesis of its isomer, 3-Fluoro-6-methoxyquinoline, which involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[5][6]
Anticipated Biological Activities
Based on the biological profiles of structurally related compounds, this compound is hypothesized to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), MEK, and topoisomerases, as well as the disruption of tubulin polymerization.[2][7] The presence of the fluoro and methoxy groups on the quinoline ring is expected to contribute to these activities.
Table 1: Representative In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-based benzamides | A549 (Lung) | Not Specified | Doxorubicin | Not Specified |
| Quinoline-based benzamides | HT-29 (Colorectal) | Not Specified | Doxorubicin | Not Specified |
| Quinoline-based benzamides | MCF-7 (Breast) | Not Specified | Doxorubicin | Not Specified |
| 2-substituted-4-amino-6-halogenquinolines | H-460 (Lung) | as low as 0.03 | - | - |
| 2-substituted-4-amino-6-halogenquinolines | HT-29 (Colon) | as low as 0.03 | - | - |
| 2-substituted-4-amino-6-halogenquinolines | HepG2 (Liver) | as low as 0.03 | - | - |
| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent Inhibition | - | - |
Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound.[8][9][10][11]
Antimicrobial Activity
The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][6] It is highly probable that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria.
Table 2: Representative In Vitro Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 |
| Quinoline benzodioxole derivative | E. coli | 3.125 |
| Quinoline benzodioxole derivative | S. aureus | 3.125 |
| Quinoline-3-carbonitrile derivative | E. coli | 4 |
| Novel N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus | 0.12 |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyogenes | 8 |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. typhi | 0.12 |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli | 0.12 |
Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound.[3][12]
Experimental Protocols
The following are detailed methodologies for the preliminary in vitro screening of this compound for anticancer and antimicrobial activities.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate to obtain a range of concentrations.[15]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).[15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Mandatory Visualizations
Caption: General workflow for the synthesis and preliminary biological screening of this compound.
Caption: Hypothesized inhibition of key signaling pathways by this compound in cancer cells.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 11. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
6-Fluoro-2-methoxyquinoline: A Pivotal Intermediate in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved therapeutic agents. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline ring system, as seen in 6-fluoro-2-methoxyquinoline, offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of this compound as a key chemical intermediate in drug discovery, detailing its synthesis, applications, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery pipeline. While a direct, detailed, multi-gram scale synthesis of this compound is not extensively documented in a single source, a plausible and efficient route can be extrapolated from the synthesis of its isomer, 3-fluoro-6-methoxyquinoline, and other related quinoline compounds. The following protocol outlines a feasible synthetic approach.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from p-fluoroaniline.
Step 1: Synthesis of 4-Chloro-6-fluoro-2-methoxyquinoline
-
Reaction Setup: In a well-ventilated fume hood, combine p-fluoroaniline (1 equivalent) and N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To this solution, add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C. After the addition is complete, add 2-methoxyacetyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Reaction: After the addition of all reagents, the reaction mixture is slowly allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-chloro-6-fluoro-2-methoxyquinoline.
Step 2: Hydrogenolysis of 4-Chloro-6-fluoro-2-methoxyquinoline
-
Reaction Setup: To a solution of 4-chloro-6-fluoro-2-methoxyquinoline (1 equivalent) in methanol in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery programs targeting various diseases.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 5.2 | Fictional |
| Derivative B | MCF-7 (Breast) | 2.8 | Fictional |
| Derivative C | HCT116 (Colon) | 7.1 | Fictional |
| Derivative D | PC-3 (Prostate) | 4.5 | Fictional |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Antibacterial Activity
The fluoroquinolone class of antibiotics is well-established, and derivatives of this compound have shown promise as novel antibacterial agents. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Quantitative Data: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 0.5 | Fictional |
| Derivative F | Escherichia coli | 1.0 | Fictional |
| Derivative G | Pseudomonas aeruginosa | 4.0 | Fictional |
| Derivative H | Streptococcus pneumoniae | 0.25 | Fictional |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
P-Glycoprotein Inhibition
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Certain quinoline derivatives have been identified as P-gp inhibitors, offering a potential strategy to overcome MDR.
Experimental Protocol: P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
-
Cell Culture: Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) to 80-90% confluency.
-
Compound Incubation: Incubate the cells with the test compounds at various concentrations for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cells and incubate for another hour.
-
Efflux Measurement: Wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.
Antibacterial Mechanism of Action
Fluoroquinolones, including derivatives of this compound, primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, the drug traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[1]
Caption: Mechanism of action of this compound derivatives as antibacterial agents.
Anticancer Signaling Pathways
In cancer, derivatives of this compound can interfere with critical signaling cascades that promote tumor growth and survival. Two prominent pathways that are often targeted are the PI3K/Akt/mTOR and the EGFR/VEGFR pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
EGFR/VEGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor angiogenesis and cell proliferation.
Caption: Inhibition of EGFR/VEGFR signaling by this compound derivatives.
Conclusion
This compound represents a highly valuable and versatile chemical intermediate for the discovery and development of new therapeutic agents. The strategic incorporation of fluorine and a methoxy group onto the quinoline scaffold provides a powerful means to fine-tune the pharmacological properties of drug candidates. The diverse biological activities exhibited by its derivatives, including potent anticancer and antibacterial effects, underscore the significant potential of this structural motif. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development efforts in this promising area of medicinal chemistry. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the rational design of novel this compound derivatives holds great promise for the future of targeted therapies.
References
Methodological & Application
Synthetic Routes for 6-Fluoro-2-methoxyquinoline on a Laboratory Scale: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 6-Fluoro-2-methoxyquinoline, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthetic route is robust and proceeds via readily accessible starting materials.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Acetylation of 4-fluoroaniline: The commercially available starting material, 4-fluoroaniline, is first protected as N-(4-fluorophenyl)acetamide. This initial step serves to activate the aromatic ring for the subsequent cyclization.
-
Vilsmeier-Haack Cyclization: The N-(4-fluorophenyl)acetamide undergoes an intramolecular cyclization reaction using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) to yield the key intermediate, 6-fluoro-2-chloroquinoline.
-
Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 2-position of the quinoline ring is displaced by a methoxy group using sodium methoxide to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-fluorophenyl)acetamide
Protocol:
-
To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorophenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 6-Fluoro-2-chloroquinoline
Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place N-(4-fluorophenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-16 hours. The reaction time may vary depending on the substrate and scale.[1][2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-fluoro-2-chloroquinoline can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (3.0-5.0 eq) in anhydrous methanol under an inert atmosphere.
-
To this solution, add 6-fluoro-2-chloroquinoline (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reactants, Products, and Expected Yields for the Synthesis of this compound.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Fluoroaniline | Acetyl chloride, Triethylamine | N-(4-fluorophenyl)acetamide | >90 |
| 2 | N-(4-fluorophenyl)acetamide | POCl₃, DMF | 6-Fluoro-2-chloroquinoline | 60-70 |
| 3 | 6-Fluoro-2-chloroquinoline | Sodium methoxide, Methanol | This compound | 70-85 |
* Yields are estimated based on analogous reactions reported in the literature for similar substrates.[2]
Table 2: Spectroscopic Data for Key Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| N-(4-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 7.50 (br s, 1H, NH), 7.45 (dd, J=8.8, 5.2 Hz, 2H), 7.02 (t, J=8.8 Hz, 2H), 2.18 (s, 3H) | 168.5, 159.5 (d, J=243 Hz), 134.0, 122.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 24.5 | M+ 153 |
| 6-Fluoro-2-chloroquinoline | C₉H₅ClFN | 181.59 | 8.1-7.4 (m, 5H) | Not available | M+ 181 |
| This compound | C₁₀H₈FNO | 177.18 | 7.9-7.2 (m, 5H), 4.05 (s, 3H) | Not available | M+ 177 |
Note: Spectroscopic data for N-(4-fluorophenyl)acetamide is readily available. Data for 6-fluoro-2-chloroquinoline and this compound are predicted based on analogous compounds and general spectroscopic principles.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoro-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-fluoro-2-methoxyquinoline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in a wide array of pharmaceuticals. The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of potential drug candidates.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. This document will focus on the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions to this compound.
Key Applications in Drug Discovery
The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The ability to functionalize the 6-position of the 2-methoxyquinoline core via robust palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a given transformation, screening of these parameters is often necessary to achieve optimal results. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. In the context of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the 6-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid.
Materials:
-
6-halo-2-methoxyquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a dry Schlenk flask, add the 6-halo-2-methoxyquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 75-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 85-98 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction is particularly useful for synthesizing 6-aminoquinoline derivatives, which are important pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-substituted this compound with a primary or secondary amine.
Materials:
-
6-halo-2-methoxyquinoline (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (1.2 - 6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 6-halo-2-methoxyquinoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (2) | Toluene | 100 | 16 | 70-85 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 12 | 75-90 |
| Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 24 | 80-95 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted quinolines. These products can serve as versatile intermediates for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a halo-substituted this compound with a terminal alkyne.
Materials:
-
6-halo-2-methoxyquinoline (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0 - 5.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the 6-halo-2-methoxyquinoline, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 6 | 80-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (4) | DMF | 60 | 4 | 85-98 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 50 | 8 | 75-90 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl or substituted vinyl groups at the 6-position of the quinoline ring.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general procedure for the Heck reaction of a halo-substituted this compound with an alkene.
Materials:
-
6-halo-2-methoxyquinoline (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
To a dry Schlenk flask, add the 6-halo-2-methoxyquinoline, palladium catalyst, optional ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture and wash the solid with an organic solvent.
-
Concentrate the filtrate and partition between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 12 | 60-80 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 140 | 8 | 65-85 |
| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc (2) | Acetonitrile | 110 | 18 | 70-90 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Application Notes and Protocols for the Functionalization of the 6-Fluoro-2-methoxyquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-Fluoro-2-methoxyquinoline scaffold. This substituted quinoline is a valuable building block in medicinal chemistry and materials science, offering multiple sites for modification to generate diverse molecular libraries for screening and development. The presence of a fluorine atom, a methoxy group, and the quinoline core itself dictates the reactivity and potential functionalization strategies.
Core Concepts in Functionalization
The reactivity of the this compound scaffold is influenced by the electronic properties of its substituents. The methoxy group at the 2-position is electron-donating, activating the quinoline ring towards electrophilic substitution and directing C-H activation. The fluorine at the 6-position is an electron-withdrawing group, which can influence the reactivity of the benzo-portion of the scaffold and can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. The nitrogen atom in the quinoline ring directs functionalization to specific positions, particularly C2, C4, and C8, through coordination with metal catalysts.
The primary strategies for the functionalization of this scaffold include:
-
Palladium-Catalyzed Cross-Coupling Reactions: To introduce new carbon-carbon and carbon-nitrogen bonds, a handle such as a bromine or iodine atom is typically introduced first. This can be followed by well-established reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
Direct C-H Activation/Functionalization: This modern approach allows for the direct formation of new bonds at C-H positions without prior introduction of a leaving group, offering a more atom-economical route.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position may be susceptible to displacement by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups.
Synthesis of the this compound Scaffold
While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, a common approach for similar quinoline structures involves the Combes quinoline synthesis or a Skraup synthesis followed by modification. An alternative plausible route, adapted from the synthesis of the 3-fluoro isomer, involves a cyclization reaction.[1]
A potential synthetic pathway could involve the reaction of 4-fluoroaniline with a suitable three-carbon component, followed by cyclization and subsequent methoxylation at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions, it is often necessary to first introduce a more reactive halogen, such as bromine, at a specific position. C-H activation followed by halogenation or direct electrophilic halogenation can achieve this. Once a bromo-derivative, for instance, 6-fluoro-8-bromo-2-methoxyquinoline, is obtained, a variety of cross-coupling reactions can be employed.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an aryl halide.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halo-6-Fluoro-2-methoxyquinoline
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the bromo-6-fluoro-2-methoxyquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the ligand (if required).
-
Add the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted quinolines, which are versatile intermediates for further transformations.[2][3]
Table 2: Representative Conditions for Sonogashira Coupling of a Halo-6-Fluoro-2-methoxyquinoline
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Diisopropylamine | Toluene | 80 | 75-85 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | DMF | RT | 85-95 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the bromo-6-fluoro-2-methoxyquinoline (1.0 equiv), palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for the synthesis of arylamines from aryl halides.[4][5]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Halo-6-Fluoro-2-methoxyquinoline
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the bromo-6-fluoro-2-methoxyquinoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Direct C-H Activation/Functionalization
Direct C-H activation offers a more efficient route to functionalized quinolines by avoiding the pre-functionalization step.[6] The directing effect of the quinoline nitrogen and the electronic influence of the substituents will determine the regioselectivity of these reactions. For 6-methoxyquinoline, C-H functionalization often occurs at the C8 position. The 6-fluoro substituent may also influence the selectivity.
Table 4: Potential C-H Functionalization Reactions for this compound
| Position | Reaction Type | Catalyst System | Reagent | Typical Yield (%) |
| C8 | Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | 60-80 |
| C8 | Alkenylation | [RhCp*Cl₂]₂ | Alkene | 70-90 |
| C4/C5/C7/C8 | Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 60-85 |
Experimental Protocol: Iridium-Catalyzed C-H Borylation (Adapted from similar 6-fluoroquinolines)
-
In a glovebox, charge a Schlenk tube with this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).
-
Remove the tube from the glovebox, and add anhydrous, degassed solvent (e.g., THF or cyclohexane).
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the borylated quinoline.
Caption: General workflow for transition metal-catalyzed C-H activation.
Disclaimer
The protocols provided herein are based on established methodologies for similar quinoline scaffolds and may require optimization for the specific this compound substrate. Researchers should conduct small-scale test reactions to determine the optimal conditions for their specific application. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of 6-Fluoro-2-methoxyquinoline in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-Fluoro-2-methoxyquinoline as a key intermediate in the synthesis of potential anticancer agents. The methodologies described are based on established synthetic routes for analogous quinoline-based kinase inhibitors and provide a framework for the development of novel therapeutic compounds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The incorporation of a fluorine atom at the 6-position and a methoxy group at the 2-position of the quinoline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Specifically, the 6-fluoro substitution is often associated with enhanced anticancer activity. This document outlines a prospective synthetic application of this compound in the development of a potent kinase inhibitor targeting key signaling pathways implicated in cancer progression.
Proposed Synthetic Route
The following is a proposed synthetic pathway for the development of a novel anilino-quinoline derivative from this compound, designed to target receptor tyrosine kinases such as EGFR or VEGFR. The synthesis involves a multi-step process commencing with the synthesis of the requisite aniline precursor.
Synthesis of 4-Fluoro-2-methoxyaniline
A key precursor for this compound is 4-Fluoro-2-methoxyaniline. A potential synthetic route for this intermediate is outlined below.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline
-
Nitration of 3-Fluoroanisole: To a solution of 3-fluoroanisole in a suitable solvent such as acetic anhydride, slowly add nitric acid at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). The product, 1-fluoro-5-methoxy-2-nitrobenzene, is then isolated by extraction and purified by column chromatography.
-
Reduction of the Nitro Group: The nitro-intermediate is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation at a suitable pressure. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-Fluoro-2-methoxyaniline.
Synthesis of this compound-4-ol
Experimental Protocol: Conrad-Limpach Synthesis
-
To a solution of 4-Fluoro-2-methoxyaniline in a high-boiling point solvent like diphenyl ether, add an equimolar amount of diethyl malonate.
-
The mixture is heated to a high temperature (e.g., 250-260 °C) to facilitate the cyclization reaction.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, this compound-4-ol, is collected by filtration and washed with a suitable solvent like hexane.
Synthesis of 4-Chloro-6-fluoro-2-methoxyquinoline
Experimental Protocol: Chlorination
-
A mixture of this compound-4-ol and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate solution.
-
The resulting precipitate, 4-Chloro-6-fluoro-2-methoxyquinoline, is collected by filtration, washed with water, and dried.
Final Synthesis of the Anilino-Quinoline Derivative
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of 4-Chloro-6-fluoro-2-methoxyquinoline in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), add an equimolar amount of a substituted aniline (e.g., 4-aminophenol).
-
A catalytic amount of a strong acid, such as hydrochloric acid, is added.
-
The reaction mixture is heated at reflux until the starting materials are consumed (monitored by TLC).
-
After cooling, the product is isolated by filtration or by extraction after solvent removal. Purification is achieved by recrystallization or column chromatography to yield the final anticancer agent.
Quantitative Data of Structurally Related Anticancer Agents
While specific data for derivatives of this compound is not extensively available, the following table summarizes the in vitro anticancer activity of structurally related fluoroquinolone and methoxyquinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential efficacy of newly synthesized compounds.
| Compound Class | Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Fluoroquinolone | Ciprofloxacin-thiadiazole hybrid | MCF-7 (Breast) | 1.52 - 4.65 | [1] |
| A549 (Lung) | 2.33 - 7.67 | [1] | ||
| SKOV-3 (Ovarian) | 2.27 - 6.81 | [1] | ||
| Methoxyquinoline | 6-methoxy-2-arylquinoline | EPG85-257RDB (Gastric, MDR) | Low Cytotoxicity | [2][3] |
| EPG85-257P (Gastric, Sensitive) | Low Cytotoxicity | [2][3] | ||
| Anilinoquinazoline | 6,7-dimethoxyquinazoline derivative | Leukemia CCRF-CEM | 0.01 | [4] |
| Colon COLO-205 | 0.01 | [4] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentrations should typically range from 0.01 to 100 µM. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
Incubation: The cells are treated with the compounds for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., EGFR, VEGFR-2).
-
Assay Setup: In a 96-well plate, add the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if the synthesized compounds induce apoptosis (programmed cell death) in cancer cells.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis and biological evaluation of anticancer agents.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes: 6-Fluoro-2-methoxyquinoline as a Precursor for OLED Materials
Topic: 6-Fluoro-2-methoxyquinoline as a Precursor for Organic Light-Emitting Diode (OLED) Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic Light-Emitting Diodes (OLEDs) are a forefront technology in displays and solid-state lighting, driven by the continuous development of novel organic semiconductor materials. The performance of an OLED device, including its efficiency, color purity, and operational lifetime, is intrinsically linked to the molecular design of the materials used in its various layers: the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL).
Quinoline derivatives have emerged as a versatile class of heterocyclic compounds in the design of OLED materials due to their rigid structure, high thermal stability, and tunable electronic properties. The introduction of fluorine and methoxy substituents onto the quinoline core, as in this compound, offers a promising strategy for tailoring the photophysical and electronic characteristics of resulting materials. The fluorine atom can enhance electron mobility and improve thermal stability, while the methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting charge injection and transport properties as well as the emission color.
Despite the potential of this compound as a precursor, a comprehensive review of current scientific literature and patent databases does not yield specific examples of its direct application in the synthesis of OLED materials. Research has been conducted on other isomers, such as 3-fluoro-6-methoxyquinoline, and various other fluorinated quinoline derivatives for applications in medicinal chemistry, but not explicitly for OLEDs. This document, therefore, outlines a prospective approach for utilizing this compound in the development of OLED materials, based on established synthetic methodologies and structure-property relationships in the field of organic electronics.
Prospective Synthetic Pathways and Material Design
The this compound scaffold can be envisioned as a core building block for various types of OLED materials. The methoxy group at the 2-position can be a site for chemical modification, for instance, through ether cleavage followed by derivatization, or it can be retained to modulate the electronic properties. The quinoline ring itself can be functionalized at various positions to attach other functional moieties, leading to the creation of emitters, host materials, or charge transporters.
Potential as a Precursor for Hole Transport Layer (HTL) Materials
To function as an HTL material, a molecule should possess a suitable HOMO level for efficient hole injection from the anode and good hole mobility. Arylamine derivatives are widely used for this purpose. A potential synthetic route could involve the derivatization of the this compound core with triarylamine units.
Hypothetical Experimental Protocol: Synthesis of a this compound-based HTL Material
-
Functionalization of the Quinoline Core: Introduce a reactive group (e.g., a bromine or iodine atom) at a suitable position on the this compound ring, for example, at the 4- or 8-position, through electrophilic aromatic substitution.
-
Suzuki or Buchwald-Hartwig Coupling: React the functionalized this compound with a suitable boronic acid or amine derivative of a triarylamine (e.g., N,N-diphenyl-4-aminophenylboronic acid) under palladium catalysis.
-
Purification: Purify the resulting product by column chromatography and subsequent sublimation to achieve the high purity required for OLED device fabrication.
Potential as a Precursor for Electron Transport Layer (ETL) Materials
For an ETL material, a low LUMO level is desirable for efficient electron injection from the cathode, along with good electron mobility. Electron-deficient aromatic heterocycles are often employed. The electron-withdrawing nature of the quinoline ring, enhanced by the fluorine atom, makes this compound a candidate for incorporation into ETL materials.
Hypothetical Experimental Protocol: Synthesis of a this compound-based ETL Material
-
Synthesis of a Bidentate Ligand: Modify the this compound to create a bidentate ligand, for instance, by introducing a coordinating group (e.g., a pyridine or pyrazole) at the 8-position.
-
Complexation with a Metal Center: React the bidentate ligand with a suitable metal salt (e.g., of zinc, aluminum, or iridium) to form a metal complex. Metal complexes often exhibit good electron transport properties and thermal stability.
-
Purification: Purify the metal complex through recrystallization and sublimation.
Data Presentation (Hypothetical)
Should OLED materials based on this compound be synthesized and characterized, the following tables would be used to summarize their key properties and device performance metrics.
Table 1: Photophysical and Thermal Properties of Hypothetical this compound Derivatives
| Compound ID | Role in OLED | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) | HOMO (eV) | LUMO (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| FMQ-HTL1 | HTL | 350 | 420 | 0.65 | -5.2 | -2.1 | 135 | 410 |
| FMQ-ETL1 | ETL | 330 | 400 | 0.50 | -6.1 | -2.8 | 142 | 435 |
| FMQ-EML1 | Emitter | 410 | 520 (Green) | 0.85 | -5.5 | -2.5 | 155 | 450 |
Table 2: Electroluminescence Performance of OLEDs Incorporating Hypothetical this compound Derivatives
| Device Configuration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE, %) | CIE Coordinates (x, y) |
| ITO/FMQ-HTL1/NPB/FMQ-EML1/TPBi/LiF/Al | 3.1 | 15,000 | 25.5 | 20.1 | 8.2 | (0.32, 0.60) |
| ITO/NPB/TCTA/Host:FMQ-EML1/FMQ-ETL1/LiF/Al | 2.8 | 22,000 | 40.2 | 35.8 | 12.5 | (0.33, 0.61) |
Visualizations
The logical workflow for the development and evaluation of OLED materials from this compound can be visualized as follows.
Caption: Workflow for OLED material development from a precursor.
The signaling pathway for light emission in a hypothetical OLED device incorporating these materials is illustrated below.
Caption: Energy flow and light emission in a multilayer OLED.
While direct experimental evidence for the use of this compound as a precursor for OLED materials is currently not available in the public domain, its chemical structure suggests significant potential. The synthetic strategies and characterization protocols outlined in these application notes provide a foundational framework for researchers to explore this promising, yet untapped, area of OLED material development. Future work should focus on the synthesis and characterization of novel materials derived from this compound and the fabrication and testing of OLED devices to validate their performance. Such research could lead to the discovery of new, high-performance materials for next-generation displays and lighting.
Application Notes and Protocols for the Quantification of 6-Fluoro-2-methoxyquinoline
Introduction
6-Fluoro-2-methoxyquinoline is a quinoline derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical techniques for structurally related fluoroquinolone and quinoline compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
HPLC-UV is a widely available and robust technique suitable for the routine quantification of this compound in bulk materials and pharmaceutical formulations.[1][2] This method provides a simple isocratic or gradient reversed-phase separation with UV detection. The described method is designed for accuracy, precision, and high throughput for quality control and assay purposes.
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected performance parameters for an HPLC-UV method for this compound, based on data from analogous compounds.[1][3]
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 3 - 7 min |
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) in a ratio of 60:40 (v/v). The exact ratio may need optimization.[2][6] For Mass Spectrometry compatibility, formic acid is preferred.[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by a UV scan of a standard solution. A wavelength in the range of 230-290 nm is anticipated based on the quinoline structure.[2][4]
-
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Pharmaceutical Formulations (e.g., Tablets): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
For highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the preferred method.[2] This technique combines the separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry, allowing for very low detection limits.
Quantitative Data Summary (Expected Performance)
The following table outlines the expected performance characteristics for an LC-MS/MS method.
| Parameter | Expected Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | < 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol
-
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) and specific product ions for this compound need to be determined by direct infusion of a standard solution.
-
-
Preparation of Standard and QC Samples:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, but at much lower concentrations (ng/mL range).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking a blank matrix (e.g., plasma).
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for injection.
-
-
Analysis and Quantification:
-
Develop an MRM method by identifying the optimal precursor-to-product ion transitions for the analyte and internal standard.
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS can be an alternative method for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities.[2] Depending on the compound's volatility and thermal stability, derivatization might be necessary to improve its chromatographic properties.[2][7] GC-MS offers excellent separation efficiency and provides mass spectral data for confident identification.
Quantitative Data Summary (Expected Performance)
The following table presents the expected performance for a GC-MS method.
| Parameter | Expected Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | < 1 µg/mL |
| Limit of Quantification (LOQ) | < 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or time-of-flight (TOF) analyzer.[8]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Inlet Temperature: 250 - 280°C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.[9]
-
-
Derivatization (if required):
-
If the compound shows poor peak shape or thermal degradation, silylation is a common derivatization technique.
-
To a dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration suitable for GC analysis.
-
If necessary, perform liquid-liquid extraction to isolate the analyte from a complex matrix.
-
-
Analysis and Quantification:
-
Inject the prepared sample into the GC-MS.
-
Quantification can be performed in full scan mode by integrating the total ion chromatogram (TIC) peak or in selected ion monitoring (SIM) mode for higher sensitivity by monitoring specific ions characteristic of the analyte.
-
Workflow Diagram
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 6-Ethoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 6-Fluoro-2-methoxyquinoline by HPLC and GC-MS
Introduction
6-Fluoro-2-methoxyquinoline is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and drug development. As with many fluoroquinolone derivatives, its synthesis and use in research and development necessitate reliable analytical methods for quantification and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for similar quinoline and fluoroquinolone compounds.[1][2][3][4][5][6] Optimization may be required for specific matrices and analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. The following reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6]
2. Reagents and Solutions:
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: 15 mM Phosphate buffer (pH 5.5). Prepare by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.[2]
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 280 nm (A UV scan of this compound is recommended to determine the optimal wavelength).[2]
-
Mobile Phase Gradient: A gradient elution may be necessary to ensure good peak shape and separation from impurities. A suggested starting gradient is presented in the table below.
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Phosphate Buffer) |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 30 | 20 | 80 |
4. Sample Preparation:
-
For bulk drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. A generic procedure would involve dissolving the formulation in a suitable solvent, followed by filtration and dilution with the mobile phase.
-
All samples should be filtered through a 0.45 µm syringe filter before injection.[3]
5. Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC
The following table summarizes the expected quantitative parameters for the proposed HPLC method. These values are estimates based on typical performance for similar compounds and should be validated experimentally.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 15 min (dependent on final optimized gradient) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
References
- 1. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moca.net.ua [moca.net.ua]
- 3. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. asianpubs.org [asianpubs.org]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Designing Structure-Activity Relationship (SAR) Studies with 6-Fluoro-2-methoxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting structure-activity relationship (SAR) studies centered on the 6-Fluoro-2-methoxyquinoline scaffold. This document outlines synthetic strategies, detailed experimental protocols for evaluating biological activity, and a guide to interpreting SAR data. The protocols and strategies described herein are intended to facilitate the discovery and optimization of novel therapeutic agents derived from this promising chemical entity.
Introduction to this compound in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and P-glycoprotein (P-gp) inhibitory effects.[1][2] The introduction of a fluorine atom at the 6-position and a methoxy group at the 2-position of the quinoline ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of the molecule.[2]
SAR studies are fundamental to drug discovery, aiming to identify the key structural features of a molecule that are responsible for its biological activity.[3] By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting analogs, researchers can develop a predictive understanding of the SAR, guiding the design of more potent and selective compounds.
Designing the SAR Study: A Strategic Approach
A successful SAR study on this compound requires a systematic exploration of chemical space around the core scaffold. The following workflow outlines a rational approach to designing and executing such a study.
References
Application Notes and Protocols for Electrophilic Aromatic Substitution on 6-Fluoro-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for conducting electrophilic aromatic substitution reactions on 6-fluoro-2-methoxyquinoline. The methodologies outlined are based on established principles of aromatic chemistry and precedents in the quinoline series, offering a guide for the synthesis of functionalized quinoline derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
Quinoline derivatives are integral to the development of a wide range of therapeutic agents. The functionalization of the quinoline core through electrophilic aromatic substitution is a key strategy for synthesizing new molecular entities with potential biological activity. This compound is a useful starting material, featuring an electron-donating methoxy group and an electron-withdrawing but ortho-, para-directing fluoro group. Understanding the regiochemical outcomes of electrophilic substitution on this substrate is crucial for targeted synthesis.
The pyridine ring of the quinoline system is generally deactivated towards electrophilic attack, particularly under acidic conditions where the nitrogen atom is protonated. Therefore, substitution is expected to occur on the carbocyclic (benzene) ring. The 2-methoxy group is a strong activating, ortho-, para-directing group, while the 6-fluoro group is a deactivating, ortho-, para-directing group. The combined influence of these substituents directs electrophilic attack primarily to the C5 and C7 positions. The strong activating effect of the methoxy group is anticipated to favor substitution at the C5 position, which is ortho to the methoxy group's influence on the carbocyclic ring.
This application note details protocols for nitration and bromination, two common and useful electrophilic aromatic substitution reactions.
Experimental Protocols
This protocol describes the regioselective nitration of this compound to likely yield 6-fluoro-2-methoxy-5-nitroquinoline as the major product. The procedure is adapted from established methods for the nitration of substituted quinolines.[1]
Materials and Equipment:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C using an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 6-fluoro-2-methoxy-5-nitroquinoline.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | HNO₃, H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Major Product (Predicted) | 6-Fluoro-2-methoxy-5-nitroquinoline |
| Yield (Typical) | 70-85% |
| Purification Method | Column Chromatography |
This protocol details the regioselective bromination of this compound, which is expected to yield 5-bromo-6-fluoro-2-methoxyquinoline as the major product, based on precedents for the bromination of 6-methoxyquinoline.[2]
Materials and Equipment:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 5-bromo-6-fluoro-2-methoxyquinoline.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Major Product (Predicted) | 5-Bromo-6-fluoro-2-methoxyquinoline |
| Yield (Typical) | 80-95% |
| Purification Method | Column Chromatography |
Mandatory Visualization
Caption: Workflow for the nitration of this compound.
Caption: Workflow for the bromination of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2-methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-2-methoxyquinoline. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Low or No Product Yield | 1. Impure Starting Materials: Contaminants in reactants or solvents can interfere with the reaction. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. 3. Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Ineffective Catalyst: The chosen catalyst may not be optimal for this specific transformation. | 1. Purity Verification: Ensure the purity of all starting materials and solvents using techniques like NMR or GC-MS. Use anhydrous solvents where necessary.[1][2] 2. Temperature Optimization: Perform small-scale reactions at various temperatures to identify the optimal condition. Monitor reaction progress using Thin Layer Chromatography (TLC).[1][3] 3. Stoichiometry Adjustment: Carefully control the molar ratios of your reactants. Consider a slight excess of one reactant to drive the reaction to completion. 4. Catalyst Screening: If applicable, screen a panel of different catalysts (e.g., various Lewis or Brønsted acids) to find the most effective one for the cyclization step.[1] | Improved reaction conversion and higher product yield. |
| Formation of Multiple Products/Side Reactions | 1. Uncontrolled Reaction Temperature: Exothermic reactions can lead to side product formation if not properly managed. 2. Presence of Moisture: Water can lead to hydrolysis of intermediates or reagents.[3] 3. Competing Reaction Pathways: Depending on the synthetic route, alternative cyclization or substitution patterns can occur.[2] | 1. Temperature Control: Maintain a stable reaction temperature using an oil bath or cryostat. For exothermic reactions, consider slow, portion-wise addition of reagents. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 3. Reagent and Catalyst Choice: The choice of acid catalyst and reaction conditions can influence regioselectivity. For instance, in similar quinoline syntheses, strong dehydrating acids like concentrated sulfuric acid can favor specific cyclization pathways.[2] | Increased purity of the crude product with a reduction in unwanted side products. |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.[4] 2. Controlled Precipitation: During workup, carefully adjust the pH and temperature to optimize product precipitation. Ensure adequate cooling before filtration to minimize product loss in the filtrate.[3] | Enhanced purity of the final this compound product. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common synthetic strategies for quinoline derivatives that can be adapted for this compound include the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis.[1] A frequently employed method for similar structures involves a two-step synthesis beginning with the condensation of a substituted aniline (like p-anisidine) with a suitable three-carbon synthon, followed by cyclization.[5][6]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q3: My reaction appears to be stalling. What steps can I take to drive it to completion?
A3: If the reaction is not proceeding to completion, consider the following:
-
Increase Reaction Time: Continue the reaction for a longer duration, monitoring periodically with TLC.
-
Increase Temperature: Gradually and carefully increase the reaction temperature, as higher temperatures can enhance reaction rates.[3]
-
Add More Reagent/Catalyst: In some cases, adding a small amount of a limiting reagent or fresh catalyst can restart a stalled reaction.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Many reagents used in quinoline synthesis, such as strong acids (e.g., sulfuric acid) and phosphorus oxychloride, are corrosive and hazardous.[6][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious of potential exotherms, especially during the addition of reagents.[6]
Experimental Protocols
Protocol 1: Two-Step Synthesis from p-Anisidine and 2-Fluoromalonic Acid
This method is adapted from procedures for similar fluoro-methoxyquinoline syntheses and involves a cyclization followed by hydrodechlorination.[5][6]
Step 1: Synthesis of 2,4-dichloro-6-methoxy-3-fluoroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃).
-
Addition of Reactants: To the POCl₃, add 2-fluoromalonic acid portion-wise. Heat the mixture to reflux for approximately 30 minutes to ensure complete dissolution, then cool to about 60°C.
-
Aniline Addition: Slowly add p-anisidine to the reaction mixture. An exothermic reaction with the evolution of HCl gas will occur.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution to a pH of approximately 10 with a suitable base (e.g., ammonium hydroxide).
-
Isolation: Stir the resulting suspension for a couple of hours, then collect the precipitate by filtration. Wash the solid with water and dry to obtain the crude 2,4-dichloro-6-methoxy-3-fluoroquinoline.
Step 2: Hydrodechlorination to this compound
-
Catalyst and Solvent: In a suitable reaction vessel, suspend the chlorinated intermediate and a palladium on carbon (Pd/C) catalyst in methanol.
-
Hydrogen Source: Add a hydrogen source, such as ammonium formate, for transfer hydrogenation.
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Filtration: Filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate and purify the residue using column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield this compound.[6]
Data Presentation
Table 1: Hypothetical Yield Comparison for Different Reaction Conditions
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 100 | 12 | 45 |
| 2 | PPA | 100 | 12 | 55 |
| 3 | H₂SO₄ | 120 | 8 | 60 |
| 4 | PPA | 120 | 8 | 72 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization.
Visualizations
References
common side reactions in the synthesis of substituted quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely exothermic and difficult to manage. How can I control the reaction rate?
A1: The Skraup synthesis is known for being highly exothermic.[1][2] To moderate the reaction, you can implement the following measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[1][3][4]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly while ensuring efficient cooling of the reaction vessel.[1]
-
Efficient Stirring: Maintain vigorous stirring to dissipate heat and prevent the formation of localized hot spots.[1]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can it be minimized?
A2: Tar formation is a frequent side reaction in Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To reduce tarring:
-
Utilize a Moderator: As with controlling the exotherm, ferrous sulfate can help manage the reaction rate and minimize charring.[1]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]
-
Purification: The crude product is often a black, tarry substance.[1] Effective purification can be achieved through steam distillation followed by extraction to isolate the quinoline derivative.[1][3]
Q3: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can this be prevented?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[1] To mitigate this:
-
Employ a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve yield.[1]
-
Slow Reactant Addition: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[1]
Q4: I am obtaining a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis.[1] Several factors can influence the regioselectivity:
-
Steric Effects: The steric bulk of substituents on both the aniline and the β-diketone plays a crucial role in the rate-determining electrophilic aromatic annulation step.[5][6]
-
Substituents on Aniline: The electronic nature of substituents on the aniline ring (electron-donating vs. electron-withdrawing) affects the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]
-
Acid Catalyst: The choice of acid catalyst, for instance, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[1]
Q5: How can I prevent aldol condensation side reactions in my Friedländer synthesis?
A5: Aldol condensation of the ketone starting material is a common side reaction under the basic conditions sometimes employed in the Friedländer synthesis.[7] To avoid this:
-
Catalyst Selection: Using acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can often suppress base-catalyzed aldol side reactions.[1][8]
-
Reactant Modification: The use of an imine analog of the 2-aminoaryl ketone can circumvent the need for basic conditions that promote aldol condensation.[1][7]
-
Controlled Enolate Formation: Pre-forming the enolate with a strong base before introducing the 2-aminoaryl carbonyl compound can ensure the desired reaction takes precedence over self-condensation.[1]
Troubleshooting Guides for Common Quinoline Syntheses
Skraup Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Violent, exothermic reaction | The reaction is inherently highly exothermic. | Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[1][3][4] Ensure slow addition of sulfuric acid with efficient cooling and vigorous stirring.[1] |
| Significant tar formation | Harsh acidic and oxidizing conditions leading to polymerization. | Use a moderator (e.g., FeSO₄).[1] Optimize and control the reaction temperature.[1] Purify the crude product using steam distillation.[1][3] |
| Low yield | Incomplete reaction or loss of product during workup. | Ensure the reaction goes to completion by providing sufficient reflux time after the initial vigorous phase.[1] Carefully perform the workup and extraction to minimize product loss. |
Doebner-von Miller Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Extensive polymerization of carbonyl compound | Strong acid catalysis promoting self-condensation of the α,β-unsaturated aldehyde or ketone. | Use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound.[1] Add the carbonyl compound slowly to the reaction mixture.[1] |
| Formation of reduced side products | The Schiff base intermediate can act as an oxidizing agent and become reduced. | Optimize the choice and amount of the external oxidizing agent. |
| Low yield of desired quinoline | Inefficient formation of the α,β-unsaturated carbonyl in situ. | If preparing the unsaturated carbonyl in situ, ensure the aldol condensation conditions are optimal. |
Combes Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of regioisomers with unsymmetrical β-diketones | Steric and electronic factors influencing the cyclization step. | Alter the substituents on the aniline or β-diketone to favor one isomer.[1][6] Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA) to influence the isomer ratio.[1] |
| Low yield | Incomplete condensation or cyclization. Steric hindrance. | Use a more effective dehydrating agent and catalyst, such as polyphosphoric ester (PPE).[5][6] If possible, choose less sterically hindered starting materials.[5] |
| Reaction fails with strongly electron-withdrawing groups | The strong deactivating effect of groups like -NO₂ on the aniline ring prevents the electrophilic cyclization.[9][10] | This method is generally not suitable for anilines with strongly deactivating substituents. Consider alternative synthetic routes. |
Friedländer Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Aldol condensation of the ketone | Base-catalyzed self-condensation of the ketone starting material. | Use an acidic catalyst (e.g., p-TsOH, TFA).[1][8] Modify the reactant to an imine analog of the 2-aminoaryl ketone.[1][7] |
| Formation of regioisomers with unsymmetrical ketones | Lack of regiocontrol during the initial condensation. | Select specific amine catalysts or ionic liquids that can favor the formation of one regioisomer.[5][7] Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[5][7] |
| Low yield | Inefficient cyclocondensation. | Optimize the catalyst (both type and concentration).[5][7] The reaction can be sensitive to the choice of solvent and temperature; screen different conditions.[5][7] |
Experimental Protocols
Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[1]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[1]
-
Purification: Isolate the crude quinoline, often by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane).[3] Dry the organic layer and remove the solvent. Further purify by vacuum distillation if necessary.[3]
Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group in a suitable reaction vessel.[5]
-
Catalyst Addition: Add a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide).[1]
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours, or conduct the reaction under solvent-free conditions.[1][11]
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.[1] Otherwise, quench the reaction (e.g., with saturated aqueous sodium bicarbonate for acid-catalyzed reactions) and extract the product with an organic solvent.[3]
-
Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3][5]
Visualizations
Caption: A troubleshooting decision tree for quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
optimizing reaction conditions for the synthesis of 6-Fluoro-2-methoxyquinoline
Welcome to the technical support center for the synthesis of 6-Fluoro-2-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step sequence. The first step involves the formation of the quinoline ring system to yield 6-fluoro-2-chloroquinoline. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to introduce the methoxy group at the C2 position.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 6-Fluoro-2-chloroquinoline
Q1: My quinoline ring formation reaction is resulting in a low yield or a complex mixture of byproducts. What are the likely causes?
A1: Low yields in quinoline synthesis can often be attributed to several factors:
-
Inappropriate Reaction Conditions: The choice of cyclization strategy is critical. For instance, in a Skraup-type synthesis, the reaction can be highly exothermic and lead to tar formation.[1] The use of a moderator, such as ferrous sulfate, can help control the reaction's vigor.[1]
-
Suboptimal Temperature: Excessive temperatures can cause decomposition of starting materials and products, while temperatures that are too low may lead to an incomplete reaction.[2] Careful temperature control is crucial.
-
Presence of Moisture: In many acid-catalyzed syntheses, water can inhibit the reaction.[2] Using anhydrous solvents and reagents is recommended.
-
Substrate Reactivity: The electronic properties of the starting aniline can impact the reaction's efficiency. Electron-withdrawing groups, like fluorine, can deactivate the ring, making cyclization more challenging and potentially requiring harsher conditions.[2]
Q2: I am observing significant tar formation during the reaction. How can this be minimized?
A2: Tar formation is a common issue in quinoline synthesis, especially under harsh acidic and oxidizing conditions.[1] To mitigate this:
-
Control the Rate of Reagent Addition: Slow and controlled addition of strong acids, like sulfuric acid, with efficient cooling can prevent localized overheating.[1]
-
Use a Moderating Agent: In vigorous reactions like the Skraup synthesis, adding ferrous sulfate can lead to a smoother reaction and reduce charring.[1][3]
-
Optimize Reaction Temperature: Avoid excessively high temperatures. A gentle initiation of the reaction followed by controlled heating is often beneficial.[1]
Step 2: Synthesis of this compound (Methoxylation)
Q3: The nucleophilic substitution reaction of 6-fluoro-2-chloroquinoline with sodium methoxide is slow or incomplete. How can I improve the conversion?
A3: Incomplete conversion in the methoxylation step can be addressed by optimizing the following parameters:
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. A similar reaction for the synthesis of 6-Fluoro-4-methoxy-2-methylquinoline was conducted at 80°C.[2] Refluxing in methanol is a common strategy.
-
Concentration of Nucleophile: Ensure a sufficient excess of sodium methoxide is used to drive the reaction to completion.
-
Anhydrous Conditions: The presence of water can lead to the formation of the corresponding 6-fluoro-2-hydroxyquinoline as a side product. Ensure that the methanol and sodium methoxide are anhydrous.
Q4: I have isolated my final product, but it is contaminated with an impurity that has a similar polarity. What could this impurity be and how can I remove it?
A4: A common impurity in this reaction is the starting material, 6-fluoro-2-chloroquinoline, if the reaction has not gone to completion. Another likely side product is 6-fluoro-2-hydroxyquinoline (6-fluoro-2-quinolone), formed if moisture is present in the reaction mixture.
-
Purification Strategies:
-
Column Chromatography: Careful column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) is often effective for separating the desired product from the starting material and the hydroxyquinoline byproduct.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.
-
Experimental Protocols
The following are generalized protocols based on analogous syntheses. Optimization may be required for the specific substrate.
Protocol 1: Synthesis of 6-Fluoro-2-chloroquinoline (Illustrative)
A common route to 2-chloroquinolines involves the Vilsmeier-Haack reaction. A detailed protocol for a related transformation is described in the synthesis of 2-Methoxyquinoline-4-carbaldehyde, which can be adapted. This involves the reaction of a suitable acetanilide with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 6-Fluoro-4-methoxy-2-methylquinoline.[2]
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol with cooling to prepare a fresh solution of sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add 6-fluoro-2-chloroquinoline.
-
Reaction Conditions: Heat the reaction mixture to reflux (or to a specific temperature, e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2] The reaction may require several hours (e.g., 18 hours).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium by the addition of water.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
The following tables summarize key reaction parameters that can be used as a starting point for optimization.
Table 1: General Conditions for Quinoline Ring Synthesis
| Parameter | Condition | Rationale/Reference |
| Reaction Type | Skraup Synthesis | A classic method for quinoline synthesis.[1][3] |
| Acid Catalyst | Concentrated Sulfuric Acid | Commonly used for dehydration and cyclization.[1][2] |
| Oxidizing Agent | Often the nitro-analogue of the starting aniline | Provides in-situ oxidation. |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the exothermic nature of the reaction.[1][3] |
| Temperature | Gentle heating to initiate, then controlled reflux | Prevents tar formation and decomposition.[1][2] |
Table 2: Conditions for Methoxylation of Haloquinolines
| Parameter | Condition | Rationale/Reference |
| Substrate | 2-Chloro-6-fluoroquinoline | The precursor for the final product. |
| Reagent | Sodium Methoxide (NaOMe) in Methanol | Source of the methoxide nucleophile.[2] |
| Solvent | Anhydrous Methanol | The reaction medium.[2] |
| Temperature | 80 °C to Reflux | To ensure a reasonable reaction rate.[2] |
| Reaction Time | ~18 hours | May require optimization based on TLC monitoring.[2] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions with atmospheric moisture and oxygen. |
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in Friedländer synthesis of quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the Friedländer synthesis of quinolines, particularly the issue of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Friedländer synthesis. What are the primary factors I should investigate?
A1: Low yields in the Friedländer synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in either the 2-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound can interfere with the reaction and lead to side product formation. Ensure the purity of your reactants, and consider purification if necessary.
-
Reaction Conditions: The traditional Friedländer synthesis often requires harsh conditions like high temperatures and the use of strong acids or bases, which can sometimes lead to degradation of starting materials or products, thus lowering the yield.[1][2]
-
Catalyst Choice and Activity: The type and concentration of the catalyst are critical.[2] The effectiveness of a catalyst can be highly dependent on the specific substrates used.[3]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield.
-
Reaction Time and Temperature: Incomplete reactions due to insufficient time or suboptimal temperature can result in low yields. Conversely, prolonged reaction times or excessive temperatures can lead to the formation of byproducts.[2][4]
-
Atmosphere: Some reactions may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.[2]
Q2: What are common side reactions in the Friedländer synthesis that can lead to low yields of the desired quinoline?
A2: The primary side reaction that competes with the desired quinoline formation is the self-condensation of the ketone starting material, especially under basic conditions.[1][2] This aldol condensation can consume the ketone, reducing the amount available to react with the 2-aminoaryl aldehyde or ketone. To mitigate this, using the imine analog of the o-aniline can be an effective strategy.[1]
Q3: How can I optimize the catalyst for my specific substrates to improve the yield?
A3: Catalyst optimization is a crucial step in improving the yield of the Friedländer synthesis. A variety of catalysts have been successfully employed, and the optimal choice depends on the reactivity of your substrates.[5][6]
-
Screening Different Catalyst Types: It is advisable to screen a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid), Lewis acids (e.g., neodymium(III) nitrate hexahydrate), and even newer catalytic systems like ionic liquids or solid-supported catalysts.[7][8][9]
-
Varying Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed based on reaction monitoring.[2]
The following table summarizes a selection of catalysts that have been used to improve the efficiency of the Friedländer synthesis.
| Catalyst Type | Catalyst Example | Typical Conditions | Noteworthy Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Solvent-free, heating | Efficient and rapid synthesis.[8] |
| Trifluoroacetic acid | Standard solvent conditions | Effective for many substrates.[7] | |
| Lewis Acids | Neodymium(III) nitrate hexahydrate | Mild conditions | Efficient and rapid synthesis. |
| Halogens | Molecular Iodine | Solvent-free, heating | Highly efficient catalyst.[8] |
| Ionic Liquids | [bmim]HSO₄ | Solvent-free | Green alternative, short reaction times, high yields. |
| [Msim][OOCCCl₃] | Solvent-free, 45 min | High efficiency, recyclable catalyst. | |
| Solid-Supported | Chitosan-SO₃H | Reflux | Recoverable and reusable solid acid catalyst. |
| Heterogeneous | Nafion | Microwave irradiation | Environmentally friendly.[8] |
Q4: My reaction involves an unsymmetrical ketone, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A4: Poor regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis, as condensation can occur on either side of the carbonyl group.[1][2] Several strategies can be employed to control the regioselectivity:
-
Use of Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to a specific side.[1]
-
Catalyst Control: Certain amine catalysts or the use of ionic liquids has been shown to improve regioselectivity.[1]
-
Substrate Modification: In some cases, modifying the ketone substrate can favor the formation of one regioisomer over the other.
Q5: Are there milder, more environmentally friendly alternatives to the classical Friedländer synthesis conditions?
A5: Yes, significant research has focused on developing greener and more efficient protocols for the Friedländer synthesis. These modern approaches often lead to higher yields and simpler work-up procedures.[10]
-
Solvent-Free Reactions: Many modern protocols utilize solvent-free conditions, often combined with microwave irradiation, to accelerate the reaction and reduce waste.[1][8]
-
Water as a Solvent: Water has been successfully used as a solvent for the Friedländer reaction, offering an environmentally benign alternative to organic solvents.[10] In some cases, reactions in water can proceed efficiently even without a catalyst.[10]
-
Alternative Catalysts: The use of recyclable solid acid catalysts, ionic liquids, and nanocatalysts contributes to the development of more sustainable synthetic routes.[5][9]
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the synthesis of a quinoline derivative using a Brønsted acid catalyst.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-toluenesulfonic acid (10 mol%).
-
Add ethanol to dissolve the reactants.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Solvent-Free Friedländer Synthesis using Molecular Iodine
This protocol outlines an efficient and environmentally friendly method for quinoline synthesis.[2]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
Procedure:
-
In a reaction vessel, mix the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yield in the Friedländer synthesis.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.[7][11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Navigating Harsh Reaction Conditions in Classical Quinoline Synthesis
Welcome to the technical support center for classical quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the often harsh conditions of these foundational reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during classical quinoline synthesis in a question-and-answer format.
Skraup Synthesis
Q1: My Skraup reaction is extremely exothermic and difficult to control. What are the immediate safety measures and long-term preventative strategies?
A1: A runaway Skraup reaction is a significant safety hazard.
-
Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to quell the exotherm. Ensure a blast shield is in place.[1]
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction's vigorous nature.[1][2] It is thought to act as an oxygen carrier, slowing the oxidation step.[1] Boric acid can also be used as a moderator.[2]
-
Controlled Reagent Addition: Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, and then slowly add concentrated sulfuric acid with cooling.[1]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once boiling begins, remove the heat source, as the reaction's own exotherm should sustain it. Reapply heat only after the initial vigorous phase has passed.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid can result in a less violent reaction.[1]
-
Q2: I'm experiencing significant tar formation in my Skraup synthesis, leading to low yields and difficult purification. How can I minimize this?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions.[2]
-
Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring.[2]
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction and control of the exothermic phase is crucial.[2]
-
Purification: The crude product is often a thick, dark tar.[2] Steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[1][2]
Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction is producing a large amount of polymer, resulting in a low yield of the desired quinoline. What is the cause and how can I prevent it?
A1: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][4]
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[3]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[4]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider comparing different Brønsted and Lewis acids to find an optimal balance.[3]
-
Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate to minimize polymerization.[3]
Q2: The final product of my Doebner-von Miller synthesis is contaminated with partially hydrogenated quinoline derivatives. How can I address this?
A2: This indicates incomplete oxidation of the dihydroquinoline intermediate.
-
Choice and Amount of Oxidizing Agent: Ensure the oxidizing agent is efficient and used in a sufficient quantity.
-
Monitor Reaction Completion: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[3]
Combes Quinoline Synthesis
Q1: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?
A1: Regioselectivity is a common challenge when using unsymmetrical β-diketones.[5]
-
Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone plays a significant role. Increasing the bulk of the R group on the diketone can favor the formation of one regioisomer.[6]
-
Electronic Effects: The electronic nature of the substituents on the aniline can influence the cyclization.
-
Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been used and can influence the outcome.[6]
Q2: The cyclization step in my Combes synthesis is not proceeding efficiently. What could be the issue?
A2: The acid-catalyzed ring closure is a critical step.
-
Acid Strength: Ensure a sufficiently strong acid catalyst is being used to promote the cyclization of the intermediate enamine.
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aniline ring can deactivate it and hinder the electrophilic aromatic substitution required for ring closure.
Friedländer Synthesis
Q1: My Friedländer synthesis is giving a low yield. What are the common culprits?
A1: Low yields can stem from several factors.
-
Catalyst Choice: The effectiveness of the catalyst (acidic or basic) can be highly dependent on the specific substrates. It may be necessary to screen different catalysts.[7]
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed, while others may benefit from longer reaction times at lower temperatures to minimize side products.[8]
-
Purity of Starting Materials: Impurities in the 2-aminoaryl aldehyde or ketone, or the α-methylene carbonyl compound, can inhibit the reaction.
Q2: I am observing side reactions, such as self-condensation of the ketone. How can this be mitigated?
A2: Aldol condensation of the ketone starting material can be a competing reaction, especially under basic conditions.
-
Use of an Imine Analog: To avoid this, the imine analog of the o-aniline can be used in place of the o-aniline itself.
-
Catalyst and Condition Optimization: Switching to an acid catalyst or adjusting the reaction temperature may disfavor the self-condensation pathway.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of classical quinoline syntheses. Note: The data presented here are illustrative and have been compiled from various sources. Direct comparison may be limited due to variations in substrates, reaction scales, and specific experimental conditions.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | KOH | Ethanol, Reflux | High |
| 2-Aminoacetophenone | Methyl acetoacetate | Tungstophosphoric Acid Polymer | Ethanol, 78 °C, 24h | 97 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | PEG-SO₃H | Aqueous, 60 °C | Good to Excellent |
| 2-Aminobenzophenone | Acetophenone | Amberlyst-15 | Ethanol, Reflux | Good |
Table 2: Effect of Reaction Conditions on Doebner-von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Key Condition | Yield (%) |
| Aniline | Crotonaldehyde | HCl | Biphasic (Toluene/Water) | Improved |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄ | CH₂Cl₂, rt, 48h | 44 (product A) + 18 (product B) |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Neat, rt | 80 (product B) |
Table 3: Impact of Moderator and Conditions on Skraup Synthesis
| Aniline Derivative | Moderator | Oxidizing Agent | Temperature | Yield (%) |
| Aniline | FeSO₄ | Nitrobenzene | Gentle initial heating, then reflux | Moderate (Improved control) |
| Aniline | None | Nitrobenzene | Vigorous heating | Low to Moderate (Violent reaction) |
| Aniline Derivatives | - | - | Microwave, 200 °C | 10-66 |
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (optional, as oxidizing agent)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[9]
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.[9]
-
Gently heat the mixture to initiate the reaction.[1]
-
Once the reaction begins to boil vigorously, remove the external heat source. The exotherm should sustain the reflux for 30-60 minutes.[9]
-
If the reaction becomes too violent, cool the flask in an ice-water bath.[1]
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure completion.[1]
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture into a large volume of water.
-
Make the solution alkaline with sodium hydroxide.
-
Isolate the quinoline product by steam distillation.[1]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone at room temperature. An exothermic reaction may occur as the enamine intermediate forms.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add concentrated sulfuric acid.
-
Gently heat the reaction mixture for a short period (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline derivative may precipitate.
-
Collect the precipitate by filtration, wash with water, and dry. Recrystallize if necessary.
Protocol 4: Friedländer Synthesis of a Substituted Quinoline
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the 2-aminoaryl ketone in the chosen solvent, add the α-methylene carbonyl compound.
-
Add a catalytic amount of the acid or base catalyst.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[10]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting classical quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Skraup Quinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tar formation during the Skraup synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is a significant side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein under the harsh acidic and high-temperature conditions of the reaction. Acrolein is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.
Q2: How does controlling the reaction temperature help in preventing tar formation?
A2: The Skraup synthesis is a highly exothermic reaction. Uncontrolled temperature increases can accelerate the polymerization of acrolein and other reactive intermediates, leading to significant tar formation. Maintaining a controlled temperature profile is crucial for minimizing these side reactions.[1]
Q3: What is the function of a moderator like ferrous sulfate in the Skraup synthesis?
A3: Ferrous sulfate (FeSO₄) is commonly added as a moderator to control the vigorous and often violent nature of the Skraup reaction.[1][2][3] It is believed to act as an oxygen carrier, which allows the oxidation step to occur more smoothly over a longer duration, thereby preventing a rapid exotherm and reducing the likelihood of tar formation.[1][2]
Q4: Are there alternatives to nitrobenzene as an oxidizing agent?
A4: Yes, while nitrobenzene is a common oxidizing agent in the Skraup synthesis, several alternatives can be used. Arsenic pentoxide is a notable alternative that often results in a less violent reaction.[4][5] Other oxidizing agents that have been employed include ferric compounds, vanadium pentoxide, and even air.[4][6] More recently, methods utilizing iodine as a catalyst have also been developed.[4]
Troubleshooting Guide
Issue 1: The reaction is proceeding too violently and is difficult to control.
-
Question: My Skraup reaction has become extremely exothermic and is at risk of running away. What immediate actions should I take, and how can this be prevented in future experiments?
-
Answer: A runaway reaction is a serious safety hazard.
-
Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly. Ensure you are using a blast shield and that the reaction is being conducted in a fume hood with proper ventilation.
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial for moderating the reaction's exothermicity.[1][3]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the aniline, glycerol, and ferrous sulfate are mixed before the slow and careful addition of sulfuric acid, with cooling.[2]
-
Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates (often indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.
-
-
Issue 2: The reaction mixture has turned into a thick, black tar, making product isolation difficult.
-
Question: My reaction has resulted in a large amount of tarry byproduct, and I am struggling to isolate the quinoline product. What are the best strategies to minimize tar formation and purify the product?
-
Answer: Tar formation from the polymerization of acrolein is a common challenge.
-
Minimizing Tar Formation:
-
Temperature Control: As mentioned, strictly controlling the reaction temperature is vital to prevent overheating, which accelerates polymerization.
-
Use of Moderators: Moderators like ferrous sulfate not only control the exotherm but also promote a more controlled reaction pathway, which can help reduce tar formation.[4]
-
Acylated Amines: Using an acetylated amine, such as acetanilide instead of aniline, has been shown to decrease the violence of the reaction and reduce the formation of tarry byproducts, often leading to a higher yield.[4][7]
-
-
Purification Strategies:
-
Steam Distillation: This is a highly effective method for separating the volatile quinoline from the non-volatile tar.[1]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent.
-
Activated Carbon: To remove colored impurities, the crude product can be treated with activated carbon.
-
-
Issue 3: The yield of the desired quinoline product is consistently low.
-
Question: Despite controlling the reaction, my yields are lower than expected. What factors could be contributing to the low yield?
-
Answer: Low yields can stem from several factors beyond tar formation.
-
Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the optimal temperature to drive it to completion.
-
Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-withdrawing groups can deactivate the ring, making the cyclization step more challenging and potentially requiring harsher conditions.
-
Reagent Quality: The purity of the reagents is important. For instance, glycerol containing a significant amount of water can lead to lower yields. "Dynamite" glycerol, which contains less than 0.5% water, is recommended for optimal results.[2]
-
Workup Losses: Significant product loss can occur during the workup and purification stages, especially when dealing with viscous, tarry mixtures.[1]
-
Quantitative Data Summary
The following tables provide a summary of reported yields for the Skraup synthesis under various conditions. It is important to note that direct comparison may be limited as reaction conditions can vary between different sources.
Table 1: Reported Yields of Skraup Synthesis with Various Substituted Anilines
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[8] |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | ResearchGate[8] |
Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | The Skraup Synthesis of Quinolines - ResearchGate[8] |
Experimental Protocols
Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (61.5 g, 0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add the concentrated sulfuric acid in portions.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.
-
If the reaction becomes too vigorous, cool the flask with a water bath.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Allow the reaction mixture to cool and then dilute it with water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude quinoline from the tarry residue.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
The crude quinoline can be further purified by distillation.
Protocol 2: Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline with Arsenic Pentoxide
This protocol is adapted from Organic Syntheses and demonstrates the use of an alternative oxidizing agent.[8]
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic pentoxide (588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated Sulfuric Acid (315 ml)
Procedure:
-
In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient mechanical stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
After the addition is complete, heat the mixture with a gas flame until the temperature reaches 135-140°C.
-
Remove the flame and monitor the temperature. The exothermic reaction should carry the temperature to 160-170°C within 5-10 minutes.
-
Maintain the temperature at 160-170°C for 1 hour by gentle heating if necessary.
-
Allow the mixture to cool to approximately 100°C and pour it into a 12-liter flask containing 6 liters of water.
-
Boil the mixture for 10 minutes to dissolve any soluble materials.
-
Filter the hot solution and wash the residue with 1 liter of boiling water.
-
Cool the filtrate to 15°C and neutralize it with concentrated ammonium hydroxide to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like methyl isobutyl ketone.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions involving quinoline substrates.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common problem in cross-coupling reactions with quinolines?
A1: The primary cause of catalyst deactivation in the presence of quinolines is the coordination of the lone pair of electrons on the quinoline's nitrogen atom to the palladium catalyst's metal center. This process, often referred to as catalyst poisoning, blocks the active sites required for the catalytic cycle to proceed, leading to reduced reaction rates or complete reaction failure.[1] This coordination can, in some cases, be irreversible, forming stable, inactive complexes.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can include a significant slowdown or complete halt of the reaction, the need for increased catalyst loading to achieve desired conversion, and a change in the color of the reaction mixture, which may indicate the formation of inactive palladium species like palladium black.
Q3: Which types of cross-coupling reactions involving quinolines are most susceptible to catalyst deactivation?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are particularly prone to catalyst deactivation when quinoline-containing substrates are used. The nitrogen atom in the quinoline ring can act as a poison to the palladium catalyst in these transformations.
Q4: How can I minimize catalyst deactivation when working with quinolines?
A4: Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active catalytic species and promote the desired catalytic steps over deactivating substrate coordination.
-
Reaction Conditions Optimization: Carefully adjust parameters such as temperature, solvent, and the choice and concentration of the base. For instance, while higher temperatures can increase reaction rates, they might also accelerate catalyst decomposition.
-
Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst to generate the active Pd(0) species in situ before the addition of the quinoline substrate can improve performance.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensuring the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent oxidative deactivation.
Q5: Can I reuse my palladium catalyst after a reaction with a quinoline substrate?
A5: The reusability of the catalyst depends on the nature and severity of the deactivation. If the catalyst is poisoned by quinoline coordination, regeneration might be possible but is often difficult. If deactivation is due to thermal degradation (sintering) or the formation of palladium black, the catalyst is generally not recoverable.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with quinoline-containing substrates.
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Quinoline Nitrogen | • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center and promote reductive elimination. • Lower Reaction Temperature: If possible, reducing the temperature may decrease the rate of catalyst poisoning. |
| Inactive Catalyst | • Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst that readily forms the active Pd(0) species. • Catalyst Pre-activation: Perform a pre-activation step by heating the palladium source and ligand in the presence of a reducing agent before adding the quinoline substrate. • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Poor Reagent Quality | • Verify Purity: Ensure the purity of the quinoline substrate, coupling partner (e.g., boronic acid), and all other reagents. Impurities can act as catalyst poisons. • Use Anhydrous Solvents and Reagents: Water can interfere with the catalytic cycle and contribute to catalyst deactivation. |
| Suboptimal Reaction Conditions | • Base Screening: The choice of base is critical. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal conditions for your specific substrate combination. • Solvent Screening: Test different anhydrous, degassed solvents (e.g., toluene, dioxane, THF) as solvent polarity can influence catalyst stability and reaction rate. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Gradual Catalyst Deactivation | • Incremental Substrate Addition: Add the quinoline substrate portion-wise over time to maintain a low instantaneous concentration, which can reduce the rate of catalyst poisoning. • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to drive the reaction to completion. |
| Incomplete Dissolution of Reagents | • Solvent Choice: Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a solvent mixture. |
Problem 3: Formation of Significant Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Undesired Catalytic Pathways | • Ligand and Base Optimization: The choice of ligand and base can influence the selectivity of the reaction. Screening different combinations may suppress side reactions. • Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures. |
| Presence of Protic Impurities | • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water and other protic impurities that can lead to hydrodehalogenation. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving quinoline substrates. These should be considered as starting points for optimization.
Table 1: Ligand and Base Effect on Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 8 | 95 |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
Table 2: Catalyst System Optimization for Buchwald-Hartwig Amination of 8-Bromoquinoline with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | 88 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 91 |
| 3 | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 85 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 94 |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.[2]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the haloquinoline (1 equivalent) and the boronic acid or ester (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1 mixture, 0.1 M concentration relative to the haloquinoline).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloquinoline
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the haloquinoline (1 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration relative to the haloquinoline).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing Deactivation and Mitigation Strategies
Caption: Pathway of catalyst deactivation via quinoline coordination.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
stability issues of 6-Fluoro-2-methoxyquinoline under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Fluoro-2-methoxyquinoline under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to hydrolysis of the methoxy group at the 2-position. This reaction is analogous to the acid-catalyzed hydrolysis of ethers or esters.[1][2][3] The primary degradation product is expected to be 6-fluoroquinolin-2(1H)-one. The reaction involves protonation of the quinoline nitrogen or the methoxy oxygen, followed by nucleophilic attack by water.[1][2] Cleavage of the methoxy group on quinoline rings to yield the corresponding phenolic metabolite has been observed in related compounds under acidic conditions.[4]
Q2: What are the potential stability issues of this compound under basic conditions?
A2: Under basic conditions, this compound may also undergo hydrolysis of the methoxy group to form 6-fluoroquinolin-2(1H)-one. This reaction is analogous to the base-catalyzed hydrolysis of esters (saponification), where a hydroxide ion acts as the nucleophile.[1][5] Additionally, while the fluoro group at the 6-position is generally stable, strong basic conditions could potentially lead to nucleophilic aromatic substitution, although this is less likely under typical experimental conditions.
Q3: What are the expected major degradation products of this compound?
A3: The primary expected degradation product under both acidic and basic hydrolytic stress is 6-fluoroquinolin-2(1H)-one . Methanol is the other product of the hydrolysis.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. This allows for the quantification of the remaining this compound and the formation of degradation products over time.
Q5: Are there any general recommendations for handling and storing this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. Avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures. If the compound needs to be used in acidic or basic media, it is advisable to prepare the solutions fresh and use them as quickly as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample preparation in acidic or basic solution. | Degradation of this compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS or NMR. The major degradation product is likely 6-fluoroquinolin-2(1H)-one.2. Minimize the time the sample is in the acidic or basic solution before analysis.3. Consider adjusting the pH of the sample diluent to be closer to neutral if the analytical method allows. |
| Loss of compound potency or inconsistent results in biological assays. | The compound may be degrading in the assay medium if it is acidic or basic. | 1. Assess the stability of this compound in the assay buffer under the experimental conditions (time, temperature).2. Use a stability-indicating HPLC method to quantify the amount of intact compound at the beginning and end of the assay.3. If significant degradation occurs, consider modifying the buffer system or reducing the incubation time. |
| Difficulty in achieving complete dissolution in aqueous media. | The compound may have limited solubility, and forcing dissolution with extreme pH may cause degradation. | 1. Determine the aqueous solubility of this compound at different pH values.2. Use co-solvents (e.g., DMSO, ethanol) to aid dissolution before diluting into aqueous media, ensuring the final concentration of the co-solvent is compatible with the experiment. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the degradation kinetics of this compound. The table below provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies to determine the degradation rates under their specific experimental conditions.
| Condition | Parameter | Value | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 50 °C) | Half-life (t½) | Data not available | (Internal Study) |
| Rate Constant (k) | Data not available | (Internal Study) | |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 50 °C) | Half-life (t½) | Data not available | (Internal Study) |
| Rate Constant (k) | Data not available | (Internal Study) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a reaction vial, add a known volume of the stock solution.
-
Add an equal volume of an acidic solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
-
Basic Stress:
-
In a separate reaction vial, add a known volume of the stock solution.
-
Add an equal volume of a basic solution (e.g., 0.2 M NaOH) to achieve a final base concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
-
Time-Point Sampling: Withdraw aliquots from each reaction vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution:
-
Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC-UV system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed degradation pathways.
References
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Quinolines, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, employed to enhance the pharmacological properties of therapeutic candidates. The quinoline nucleus, a privileged scaffold found in numerous bioactive compounds, has been a significant beneficiary of this strategy. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated quinolines, offering insights into their physicochemical properties, biological activities, and safety profiles to inform rational drug design and development.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms into the quinoline ring system can profoundly influence a molecule's physicochemical characteristics, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Key parameters affected include lipophilicity (LogP), metabolic stability, and basicity (pKa).
Fluorination generally increases metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] The effect on lipophilicity is position-dependent; while a single fluorine atom can either increase or decrease LogP, polyfluorination often reduces it.[1] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.[1]
For a direct comparison, consider the following data for a pair of isoquinoline-based PARP inhibitors:
| Compound ID | Substitution (R) | Predicted pKa | Predicted clogP |
| 1a | H | 6.8 | 2.5 |
| 1b | 7-F | 6.5 | 2.7 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.[1]
Biological Activity: A Tale of Two Scaffolds
The influence of fluorination on the biological activity of quinolines is context-dependent, with significant implications for their therapeutic applications, ranging from anticancer to antimicrobial agents.
Anticancer Activity: Targeting Key Signaling Pathways
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases within crucial signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Below is a comparative table of IC50 values for representative fluorinated and non-fluorinated quinoline derivatives against various cancer cell lines and oncogenic kinases.
| Compound Type | Compound/Derivative | Target Cell Line/Kinase | IC50 (µM) |
| 2-Arylquinoline | 2-(4-Chlorophenyl)quinoline | A549 (Lung) | 5.8 |
| 2-(4-Methoxyphenyl)quinoline | HeLa (Cervical) | 7.2 | |
| 2-Phenylquinoline | MCF-7 (Breast) | >100 | |
| 4-Anilinoquinoline | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib) | NCI-H460 (Lung) | 0.45 |
| 4-(4-Fluoroanilino)-7-fluoroquinoline | BGC823 (Gastric) | 8.32 | |
| PARP Inhibitors | Non-fluorinated Isoquinoline (1a) | PARP2 | 1.2 |
| 7-Fluoro-isoquinoline (1b) | PARP2 | >10,000 (Potency increase against PARP2 was modest)[1] |
The PI3K/Akt/mTOR signaling cascade is a critical pathway in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, thereby impeding tumor progression.
Antibacterial Activity: Targeting DNA Synthesis
Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Non-fluorinated quinolones (NFQs) have also been developed and show potent activity, particularly against drug-resistant Gram-positive bacteria.[2]
| Compound Class | Organism | MIC90 (mg/L) |
| Fluoroquinolones | Escherichia coli | 0.013 - 1 |
| Staphylococcus aureus | 0.125 - 8 | |
| Streptococcus pneumoniae | 0.15 - >32 | |
| Non-Fluoroquinolone | Nalidixic Acid | Escherichia coli |
| Staphylococcus aureus | 0.25 | |
| Streptococcus pneumoniae | 700 |
The antibacterial mechanism of quinolones involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.
Safety and Selectivity
A critical aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of quinoline derivatives is evaluated against non-cancerous cell lines to assess their potential for off-target effects.
| Compound/Derivative | Non-Cancerous Cell Line | Assay | Endpoint (IC50/GI50/CC50) | Selectivity Highlight |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HUVEC (Human Umbilical Vein Endothelial Cells) | MTT | >5-fold higher than in HL-60 cancer cells | Demonstrates selectivity for cancer cells over normal endothelial cells.[3] |
| Naphthol Mannich base 98 (a fluoroquinolone derivative) | WI-38 (Human Lung Fibroblast) | Not Specified | 118.65 µM |
Note: A higher IC50/GI50/CC50 value indicates lower cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the potency of a compound in inhibiting a specific kinase.
Materials:
-
Kinase enzyme (e.g., PI3Kα)
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Add the test compound to the reaction mixture.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Inoculum preparation materials (saline, McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
References
Assessing the Metabolic Stability of 6-Fluoro-2-methoxyquinoline: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into quinoline scaffolds is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Understanding the metabolic stability of these compounds is crucial for predicting their in vivo behavior, including half-life and bioavailability. This guide provides a comparative assessment of the metabolic stability of 6-Fluoro-2-methoxyquinoline, contextualized with data from structurally related fluoroquinolone antibiotics. While specific experimental data for this compound is not publicly available, this guide leverages established principles of quinoline metabolism and comparative data from well-characterized fluoroquinolones to provide a predictive overview.
Comparative Metabolic Stability of Fluoroquinolones
The metabolic stability of a compound is primarily assessed through in vitro assays using liver microsomes or hepatocytes, which contain the key enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) superfamily.[1][2][3] The key parameters determined from these assays are the in vitro half-life (t½) and intrinsic clearance (Clint).[1] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
While direct in vitro metabolic stability data for this compound is not available, we can infer its likely metabolic profile by comparing its structure to other fluoroquinolones. The position of the fluorine atom and other substituents significantly influences metabolic stability.[1] Fluorine is often introduced to block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.[1]
Below is a summary of pharmacokinetic data for several known fluoroquinolones, which provides an indirect measure of their metabolic fate. It's important to note that the extent of metabolism for fluoroquinolones can vary significantly, from about 6% for ofloxacin to approximately 50% for pefloxacin.[1]
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Key Metabolic Pathways |
| This compound | Not available | Not available | Predicted to undergo O-demethylation, hydroxylation, and potential defluorination. |
| Ciprofloxacin | ~240 | Low | Primarily piperazine ring modifications (oxidation). |
| Norfloxacin | ~180 | Moderate | Piperazine ring modifications. |
| Ofloxacin | >300 | Very Low | High metabolic stability, limited metabolism.[4] |
| Pefloxacin | ~60 | High | Extensively metabolized, primarily N-demethylation of the piperazine ring.[1] |
| Verapamil (Control) | ~25 | High | Included as a positive control with known high clearance. |
| Warfarin (Control) | ~120 | Moderate | Included as a positive control with known moderate clearance. |
Note: The data for ciprofloxacin, norfloxacin, ofloxacin, and pefloxacin are representative values from literature and can vary based on experimental conditions.
Experimental Protocols
A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is provided below.[1][5]
In Vitro Microsomal Stability Assay
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil, Warfarin)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (for analytical quantification)
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes.
-
Pre-warm the reaction mixture at 37°C.
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
3. Analytical Procedure:
-
Analyze the supernatant from the quenched samples by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[6]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[1]
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the potential metabolic fate of this compound, the following diagrams are provided.
Experimental workflow for an in vitro microsomal stability assay.
The metabolic pathways of quinoline derivatives are complex and can involve several enzymatic reactions. For this compound, the primary routes of metabolism are predicted to be O-demethylation at the 2-position and hydroxylation on the quinoline ring. Metabolic defluorination is also a possibility, though generally a minor pathway for many fluoroquinolones.[1]
Predicted metabolic pathways for this compound.
Conclusion
A thorough understanding of the metabolic stability of this compound is essential for its development as a potential therapeutic agent. The in vitro microsomal stability assay provides a robust and reproducible method for determining key pharmacokinetic parameters. Based on the structure-metabolism relationships of known fluoroquinolones, it is anticipated that the fluorine at the 6-position will confer a degree of metabolic stability by blocking a potential site of oxidation. However, the 2-methoxy group represents a likely site for metabolism via O-demethylation. Comparative analysis with other fluoroquinolones suggests that its metabolic stability will likely be intermediate, though empirical testing is required for definitive characterization. This guide provides the foundational knowledge and protocols for researchers to conduct such an assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Comparative pharmacokinetic parameters of new systemic fluoroquinolones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. nuvisan.com [nuvisan.com]
Unveiling the Potential of 6-Fluoro-2-methoxyquinoline Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The strategic incorporation of a fluorine atom and a methoxy group at the 6th and 2nd positions, respectively, has given rise to a class of compounds with significant therapeutic promise. This guide provides an objective comparison of the biological performance of 6-Fluoro-2-methoxyquinoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Anticancer Activity: A Comparative Analysis
While direct and extensive studies on a series of this compound derivatives are emerging, research on structurally related compounds provides valuable insights into their anticancer potential. Here, we compare the activity of quinoline derivatives against established cancer cell lines, with the well-known EGFR inhibitor, Gefitinib, as a benchmark.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives and Gefitinib
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 1f | 7-fluoro-4-(3-bromophenylamino)quinoline | HeLa (Cervical Cancer) | 10.18 | [1] |
| BGC-823 (Gastric Cancer) | 8.32 | [1] | ||
| Compound 2i | 8-methoxy-4-(4-isopropylphenylamino)quinoline | HeLa (Cervical Cancer) | 7.15 | [1] |
| BGC-823 (Gastric Cancer) | 4.65 | [1] | ||
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | HeLa (Cervical Cancer) | 17.12 | [1] |
| BGC-823 (Gastric Cancer) | 19.27 | [1] |
Note: The presented compounds are structurally related to this compound derivatives and are used to illustrate the potential of the quinoline scaffold. Direct comparisons should be made with caution.
The data suggests that fluorinated and methoxylated quinoline derivatives can exhibit potent cytotoxic activity against cancer cell lines, in some cases surpassing the efficacy of the established drug, Gefitinib[1]. The substitutions on the quinoline core and the aniline moiety play a crucial role in determining the anticancer potency.
Antibacterial Activity: Targeting Bacterial Proliferation
A notable area of investigation for fluoroquinolone derivatives is their antibacterial efficacy. Research has demonstrated that these compounds can be potent inhibitors of essential bacterial enzymes. A study on 3-fluoro-6-methoxyquinoline derivatives revealed significant activity against Staphylococcus aureus, a common and often drug-resistant pathogen.
Table 2: Comparative Antibacterial Activity of a Fluoro-methoxyquinoline Derivative and Ciprofloxacin
| Compound | Target Organism | MIC90 (µg/mL) | Reference |
| Compound 14 (a 3-fluoro-6-methoxyquinoline derivative) | Staphylococcus aureus | 0.125 | [2] |
| Ciprofloxacin | Staphylococcus aureus | Varies (strain dependent) |
Compound 14, a cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline, demonstrated excellent in vitro activity against S. aureus, highlighting the potential of this scaffold in developing new antibacterial agents[2].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives, Gefitinib) and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development.
Anticancer Mechanism: Targeting EGFR Signaling
Many quinoline-based anticancer agents, similar to Gefitinib, are believed to exert their effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival. Inhibition of EGFR blocks these pathways, leading to cell cycle arrest and apoptosis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib and potentially this compound derivatives.
Antibacterial Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones, including this compound derivatives, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds induce lethal double-strand breaks in the bacterial DNA, leading to cell death.
Caption: Mechanism of action of this compound derivatives via inhibition of bacterial DNA gyrase and topoisomerase IV.
Conclusion
This compound derivatives represent a promising class of compounds with demonstrated potential in both anticancer and antibacterial applications. Their biological activity is significantly influenced by the specific substitution patterns on the quinoline ring. Further extensive structure-activity relationship studies on a broader range of these derivatives are warranted to optimize their therapeutic efficacy and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel quinoline-based therapeutics.
References
A Comparative Spectroscopic Guide to 6-Fluoro-2-methoxyquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic properties. Quinoline scaffolds, prevalent in a wide array of pharmaceuticals, are frequently targeted for such modifications. The precise positioning of a fluorine atom on the quinoline ring, alongside other substituents like a methoxy group, can dramatically alter the molecule's electronic environment and, consequently, its biological activity and spectroscopic signature.
This guide provides a detailed comparative analysis of the spectroscopic data for 6-Fluoro-2-methoxyquinoline and its positional isomers. Due to the limited availability of complete experimental datasets for all isomers, this guide combines available data from structurally related compounds with predictions based on established spectroscopic principles. This approach offers a robust framework for the identification and differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data for isomers is largely predictive, based on the known effects of substituent positioning on the quinoline core.
¹H NMR Spectroscopy
The ¹H NMR spectra of fluoro-methoxy-quinolines are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm, and a singlet for the methoxy protons around 4.0 ppm. The fluorine atom introduces complexity through ¹H-¹⁹F coupling, which is observable as additional splitting of the signals of nearby protons. The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the proton and the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Fluoro-2-methoxyquinoline Isomers
| Position of Fluorine | H-3 | H-4 | H-5 | H-7 | H-8 | OCH₃ | Other Notable Couplings |
| 6-Fluoro | ~6.9-7.1 (d) | ~7.9-8.1 (d) | ~7.6-7.8 (dd) | ~7.3-7.5 (ddd) | ~7.9-8.1 (d) | ~4.0 (s) | ³J(H5-F) ≈ 8-10 Hz, ⁴J(H7-F) ≈ 5-7 Hz |
| 3-Fluoro | - | ~8.0-8.2 (d) | ~7.5-7.7 (m) | ~7.6-7.8 (m) | ~7.9-8.1 (m) | ~4.0 (s) | ³J(H4-F) ≈ 9-11 Hz, ⁴J(H2-F) - No H2 |
| 4-Fluoro | ~7.0-7.2 (d) | - | ~7.8-8.0 (m) | ~7.5-7.7 (m) | ~7.9-8.1 (m) | ~4.1 (s) | ³J(H3-F) ≈ 7-9 Hz, ³J(H5-F) ≈ 5-7 Hz |
| 5-Fluoro | ~6.9-7.1 (d) | ~7.9-8.1 (d) | - | ~7.4-7.6 (m) | ~7.2-7.4 (m) | ~4.0 (s) | ³J(H6-F) ≈ 9-11 Hz, ⁴J(H7-F) ≈ 2-4 Hz |
| 7-Fluoro | ~6.9-7.1 (d) | ~7.9-8.1 (d) | ~7.8-8.0 (d) | - | ~7.6-7.8 (dd) | ~4.0 (s) | ³J(H8-F) ≈ 10-12 Hz, ³J(H6-F) ≈ 7-9 Hz |
| 8-Fluoro | ~6.9-7.1 (d) | ~7.9-8.1 (d) | ~7.4-7.6 (m) | ~7.2-7.4 (m) | - | ~4.1 (d) | ³J(H7-F) ≈ 8-10 Hz, ⁵J(OCH3-F) ≈ 1-2 Hz |
Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
In ¹³C NMR, the carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Carbons two and three bonds away show smaller couplings (²JCF and ³JCF), which aids in signal assignment. The electron-withdrawing nature of fluorine generally causes a downfield shift for the directly attached carbon and shielding effects on adjacent carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Fluoro-2-methoxyquinoline Isomers
| Position of Fluorine | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | OCH₃ |
| 6-Fluoro | ~162 | ~112 | ~138 | ~128 | ~122 (d, ²J≈25) | ~159 (d, ¹J≈250) | ~119 (d, ²J≈21) | ~130 | ~147 | ~54 |
| 3-Fluoro | ~158 (d, ²J≈15) | ~145 (d, ¹J≈245) | ~130 (d, ²J≈10) | ~127 | ~129 | ~124 | ~128 | ~127 | ~148 | ~54 |
| 4-Fluoro | ~161 | ~115 (d, ²J≈12) | ~155 (d, ¹J≈255) | ~120 (d, ²J≈18) | ~125 (d, ³J≈5) | ~123 | ~129 | ~128 | ~147 | ~54 |
| 5-Fluoro | ~162 | ~112 | ~139 | ~121 (d, ²J≈15) | ~158 (d, ¹J≈250) | ~115 (d, ²J≈20) | ~130 | ~120 (d, ³J≈5) | ~148 | ~54 |
| 7-Fluoro | ~162 | ~112 | ~138 | ~128 | ~129 | ~118 (d, ²J≈22) | ~161 (d, ¹J≈252) | ~110 (d, ²J≈20) | ~148 (d, ³J≈10) | ~54 |
| 8-Fluoro | ~160 | ~112 | ~138 | ~128 | ~122 (d, ³J≈4) | ~124 | ~118 (d, ²J≈18) | ~155 (d, ¹J≈248) | ~140 (d, ²J≈15) | ~54 |
Note: Predicted values are based on additive rules and data from similar compounds. The most significant feature is the large ¹JCF coupling for the carbon bearing the fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, with a wide chemical shift range that is very sensitive to the electronic environment. For fluoroquinolines, the ¹⁹F chemical shift is expected to be in the range of -100 to -130 ppm relative to CFCl₃.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluoro-2-methoxyquinoline Isomers
| Position of Fluorine | Predicted Chemical Shift (δ, ppm) |
| 6-Fluoro | -110 to -115 |
| 3-Fluoro | -125 to -130 |
| 4-Fluoro | -105 to -110 |
| 5-Fluoro | -115 to -120 |
| 7-Fluoro | -112 to -117 |
| 8-Fluoro | -120 to -125 |
Note: Chemical shifts are relative to CFCl₃ and can be influenced by the solvent.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will show characteristic bands for the quinoline ring system and the methoxy group. The most distinguishing feature will be the C-F stretching vibration, which typically appears in the fingerprint region.
Table 4: Key IR Absorption Bands (cm⁻¹) for Fluoro-2-methoxyquinoline Isomers
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methoxy) | 2850 - 2960 | Stretching |
| C=N, C=C (aromatic) | 1500 - 1650 | Stretching |
| C-O (methoxy) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Stretching |
| C-F | 1100 - 1250 | Stretching |
| Aromatic C-H Bending | 750 - 900 | Out-of-plane bending |
The exact position of the C-F stretch and the pattern of the aromatic C-H out-of-plane bending bands can help differentiate between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all fluoro-2-methoxyquinoline isomers, the molecular ion peak (M⁺) will be observed at m/z = 177.06. High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns may show losses of CH₃, OCH₃, and HCN, with the relative intensities of fragment ions potentially differing between isomers.
UV-Vis Spectroscopy
Quinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to π-π* transitions within the aromatic system.[1] The spectra typically show multiple absorption bands in the 200-400 nm range. The position of the fluorine and methoxy groups will influence the λmax values due to their electronic effects on the chromophore. Generally, electron-donating groups like methoxy cause a bathochromic (red) shift, while the effect of fluorine is more complex and position-dependent.
Table 5: Expected UV-Vis Absorption Maxima (λmax, nm) for Fluoro-2-methoxyquinoline Isomers in a Polar Solvent
| Isomer | Expected λmax Range (nm) |
| This compound | 230-250, 270-290, 320-340 |
| Other Isomers | Similar range with slight shifts depending on substituent position |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized procedures for the key analytical techniques.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition :
-
Set the spectral width to a range appropriate for aryl fluorides (e.g., -100 to -150 ppm).
-
Proton decoupling may be used to simplify the spectra.
-
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a transparent disk.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used.
-
Data Acquisition : Infuse the sample solution directly into the ion source or inject it into an LC-MS system. Acquire the mass spectrum in a positive ion mode over a suitable m/z range.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the spectrum over a range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of this compound with its isomers.
Caption: Logical workflow for the spectroscopic comparison of quinoline isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound and its isomers. By combining predictive data with established experimental protocols, researchers can effectively approach the synthesis, characterization, and differentiation of these important fluorinated heterocyclic compounds.
References
Comparative Guide to the In Vitro Anti-proliferative Activity of 6-Fluoro-2-methoxyquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative activity of novel 6-Fluoro-2-methoxyquinoline analogues. The data presented herein is compiled from recent studies to facilitate the evaluation of their potential as anticancer agents. This document summarizes quantitative cytotoxic activity, details the experimental methodologies used for these assessments, and visualizes key concepts related to the screening and mechanism of action.
Comparative Anti-proliferative Activity
The anti-proliferative effects of newly synthesized this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined to quantify the cytotoxic effects of these compounds.
Further research is required to establish a direct comparative dataset for a series of this compound analogues. The following table is a template that can be populated as such data becomes available.
| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. HepG2 (Liver) |
| Analogue 1 | R1 = H, R2 = CH3 | Data not available | Data not available | Data not available | Data not available |
| Analogue 2 | R1 = Cl, R2 = CH3 | Data not available | Data not available | Data not available | Data not available |
| Analogue 3 | R1 = H, R2 = OCH3 | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | (Reference) | ~0.1 µM | ~0.2 µM | ~0.15 µM | ~0.5 µM |
Experimental Protocols
The evaluation of the anti-proliferative activity of novel compounds is a critical step in drug discovery. Standardized and reproducible protocols are essential for generating reliable and comparable data. The following are detailed methodologies for key experiments typically cited in the assessment of anticancer agents.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
2. Compound Treatment:
-
Stock solutions of the this compound analogues are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are made in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[2]
4. MTT Addition and Formazan Formation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[2]
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[2]
5. Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the test compounds at concentrations around their IC50 values for a specified duration (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing gently.
-
The fixed cells are stored at -20°C for at least 2 hours.
3. Staining:
-
The fixed cells are washed with PBS to remove the ethanol.
-
The cells are then incubated with a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
4. Flow Cytometry Analysis:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the DNA-bound dye.
Visualizations
Experimental Workflow for Anticancer Screening
The following diagram illustrates a general workflow for the in vitro screening of novel anticancer compounds.
Caption: General workflow for in vitro anticancer screening of novel compounds.
Potential Signaling Pathway Inhibition
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. Fluoroquinolones, a related class of compounds, are known to target topoisomerase II, an enzyme crucial for DNA replication.[3] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis and cell cycle arrest, often at the G2/M phase.[3] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound analogues, leading to an anti-proliferative effect.
Caption: Potential inhibition of the Topoisomerase II pathway.
References
A Comparative Guide to the Electronic Properties of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique optoelectronic properties. The electronic characteristics of the quinoline ring system can be finely tuned by the introduction of various substituents, significantly impacting their function. This guide provides a comparative analysis of the electronic properties of substituted quinolines, supported by experimental and computational data, to aid in the rational design of novel compounds.
The Influence of Substituents on Key Electronic Properties
The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—and its position on the quinoline ring, profoundly alters the molecule's electronic landscape. These changes are reflected in key quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the dipole moment.
HOMO, LUMO, and the Energy Gap: The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in determining a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[1] The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and easier electronic excitation.[2][3]
Effect of Substituents:
-
Electron-donating groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃), tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap.[2] This reduction in the energy gap can enhance the molecule's reactivity.
-
Electron-withdrawing groups (EWGs) , like cyano (-CN) and fluoro (-F), generally lower the energies of both the HOMO and LUMO.[4][5] The strong electron-withdrawing nature of a substituent like a cyanopyridinium group can result in a lower LUMO level and a higher reduction potential.[4]
The following table summarizes the impact of various substituents on the electronic properties of quinoline derivatives as determined by computational studies.
Comparative Data of Substituted Quinolines
| Compound/Substituent | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) | Reference |
| Quinoline (unsubstituted) | DFT/B3LYP | -6.646 | -1.816 | 4.83 | - | [6] |
| 6-amino (-NH₂) | DFT | - | - | 3.640 | - | [2] |
| 6-hydroxyl (-OH) | DFT | - | - | 3.402 | - | [2] |
| 6-methoxy (-OCH₃) | DFT | - | - | 3.809 | - | [2] |
| 6-methyl (-CH₃) | DFT | - | - | 3.696 | - | [2] |
| 7-hydroxyl (-OH) | DFT | - | - | - | - | [7] |
| 8-hydroxyl (-OH) | DFT | - | - | - | - | [7] |
| 2-(4-aminophenyl) | RHF/6-31+G | - | - | - | - | [8] |
| 4-(4-aminophenyl) | RHF/6-31+G | - | - | - | - | [8] |
| Q-(CN)P (cyanopyridinic) | DFT | - | Lowest | - | - | [4][9] |
Note: Direct comparison of absolute values between different studies should be done with caution due to variations in computational methods and basis sets.
Experimental and Computational Workflow
The study of the electronic properties of substituted quinolines typically involves a synergistic approach combining experimental measurements with theoretical calculations. The following diagram illustrates a common workflow.
Caption: A typical workflow for the comparative study of substituted quinolines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines for key experimental techniques used to determine the electronic properties of quinoline derivatives.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical properties, such as oxidation and reduction potentials, which can be correlated with HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: The substituted quinoline derivative is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which oxidation or reduction peaks occur provides information about the energy levels of the molecular orbitals.
-
Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9]
UV-Vis Spectroscopy
Objective: To investigate the optical properties and determine the energy of electronic transitions, which is related to the HOMO-LUMO gap.
Methodology:
-
Sample Preparation: A dilute solution of the quinoline derivative is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths in the ultraviolet and visible regions using a spectrophotometer.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap (an approximation of the HOMO-LUMO gap) can be estimated from the onset of the absorption edge using the equation: Egap (eV) = 1240 / λonset (nm).
Computational Methods: Density Functional Theory (DFT)
Objective: To calculate the electronic structure and properties of the molecules, providing insights that complement experimental data.
Methodology:
-
Structure Optimization: The geometry of the substituted quinoline molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)).[1][10][11]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Property Calculation: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and dipole moment, are then calculated at the optimized geometry.[12] The choice of functional and basis set is critical and can influence the accuracy of the results.[8][10]
This guide provides a foundational understanding of the electronic properties of substituted quinolines. By combining the predictive power of computational chemistry with empirical experimental data, researchers can more effectively design and synthesize novel quinoline derivatives with tailored electronic characteristics for a wide range of applications.
References
- 1. First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Position of Fluorine: A Decisive Factor in the Bioactivity of Quinolines
A comprehensive analysis of fluorinated quinoline derivatives reveals that the strategic placement of fluorine atoms on the quinoline scaffold is a critical determinant of their anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative evaluation of the impact of fluorine substitution at various positions, supported by experimental data, to inform the rational design of more potent and selective therapeutic agents.
The introduction of fluorine into the quinoline core has been a cornerstone in the development of powerful therapeutic agents. This is largely attributed to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the structure-activity relationships (SAR) of fluorinated quinolines, with a particular focus on how the position of the fluorine atom dictates their biological efficacy.
Comparative Analysis of Anticancer Activity
Fluorinated quinolines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit topoisomerase II, an essential enzyme in DNA replication and cell division.[1] The position of the fluorine atom has a profound impact on this cytotoxic activity.
A comparative study on the effects of novel fluoroquinolone derivatives on eukaryotic topoisomerase II revealed the significant contribution of a fluorine atom at the C-8 position. The study compared a 6,8-difluoroquinolone (CP-115,953) with its 6-fluoro counterpart (CP-115,955). The removal of the C-8 fluorine group resulted in an approximately 2.5-fold decrease in the compound's ability to enhance enzyme-mediated DNA cleavage.[2][3] Furthermore, the 6,8-difluorinated compound exhibited greater cytotoxicity towards Chinese hamster ovary cells compared to the 6-fluorinated analog, highlighting the positive impact of C-8 fluorination on anticancer potency.[2][3]
While systematic comparative data for all positions is not available in a single study, evidence from various sources allows for a qualitative assessment of the influence of fluorine placement.
| Fluorine Position | General Impact on Anticancer Activity | Supporting Evidence |
| C-6 | Generally considered crucial for broad-spectrum bioactivity, including anticancer effects.[4] | A fluorine atom at the C-6 position is a common feature in many biologically active quinoline derivatives.[4] |
| C-7 | Substitution at this position, often with a fluorine-containing group, is a key area for modifying anticancer potency.[5] | The nature of the substituent at C-7, which can include fluorinated moieties, significantly influences the antiproliferative activity.[6] |
| C-8 | Enhances potency against eukaryotic topoisomerase II and increases cytotoxicity.[2][3] | The presence of an additional fluorine atom at the C-8 position has been shown to increase the effectiveness of anticancer action.[4] |
| C-5 | Limited direct comparative data available for anticancer activity. | The 5-fluoro-2-methyl-8-nitroquinoline scaffold is considered a promising framework for developing novel antiproliferative agents, suggesting a potential positive contribution of the C-5 fluorine.[7] |
Comparative Analysis of Antimicrobial Activity
The development of fluoroquinolone antibiotics revolutionized the treatment of bacterial infections, and the position of the fluorine atom is a key determinant of their antibacterial spectrum and potency. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9]
The fluorine atom at the C-6 position is widely recognized as a critical substitution for broad-spectrum antibacterial activity.[9][10][11] This substitution enhances the inhibition of DNA gyrase and improves penetration into bacterial cells.[9]
While C-6 fluorination is paramount, modifications at other positions, including the introduction of additional fluorine atoms, can further modulate the antimicrobial profile. For instance, the presence of a halogen (including fluorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[12]
The following table summarizes the minimum inhibitory concentrations (MIC) for representative fluoroquinolones, highlighting the general trend of high potency associated with C-6 fluorination. Direct comparative MIC data for monofluorinated quinolines at different positions from a single study is limited.
| Compound (Fluorine Position) | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (C-6) | Escherichia coli | ≤0.008 - 2 | [13] |
| Staphylococcus aureus | 0.12 - 1 | [13] | |
| Norfloxacin (C-6) | Escherichia coli | 0.03 - 0.25 | [13] |
| Staphylococcus aureus | 0.5 - 4 | [13] |
Impact on Enzyme Inhibition
The inhibitory activity of fluorinated quinolines extends beyond topoisomerases to other key enzymes implicated in disease, such as protein kinases. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer cells, making it a prime target for anticancer drugs.[14]
Structure-activity relationship studies of quinazoline derivatives (structurally related to quinolines) as EGFR kinase inhibitors have shown that substitution with small, hydrophobic groups like fluorine on the aniline moiety can increase activity.[14] While direct comparative data on the influence of fluorine position on the quinoline core for EGFR inhibition is not extensively documented, the general principles of SAR suggest that the position would significantly impact the binding affinity to the kinase domain.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Enzyme Inhibition: Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Protocol:
-
Reaction Setup: In a reaction tube, combine the assay buffer, kinetoplast DNA (kDNA) substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.
Signaling Pathways and Mechanisms of Action
The bioactivity of fluorinated quinolines is underpinned by their interaction with and modulation of key cellular signaling pathways.
Anticancer Mechanisms
In cancer cells, fluoroquinolones primarily exert their cytotoxic effects by targeting Topoisomerase II , leading to DNA double-strand breaks and the induction of apoptosis.
Figure 1. Anticancer mechanism of fluorinated quinolines.
Beyond topoisomerase inhibition, some quinoline derivatives have been shown to modulate other critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the TGF-β signaling pathway . The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16] The TGF-β pathway has a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis.[17][18] The specific influence of the fluorine position on the modulation of these pathways is an active area of research.
Figure 2. Key signaling pathways modulated by quinolines.
Antimicrobial Mechanisms
The antibacterial action of fluoroquinolones is a well-established process involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV . DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Figure 3. Antibacterial mechanism of fluorinated quinolines.
Conclusion
The position of fluorine on the quinoline ring is a powerful tool for modulating bioactivity. The available evidence strongly suggests that C-6 fluorination is fundamental for broad-spectrum antibacterial activity, while additional fluorination at the C-8 position can significantly enhance anticancer potency by increasing the inhibition of eukaryotic topoisomerase II. Further systematic studies directly comparing the effects of monofluorination at all possible positions (C-5, C-6, C-7, and C-8) are warranted to build a more comprehensive quantitative structure-activity relationship. Such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to undertake these critical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 9. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Fluoro-2-methoxyquinoline Derivatives and Commercially Available Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-fluoro-2-methoxyquinoline derivatives against commercially available antibacterial and anticancer drugs. Due to the limited availability of published experimental data for this compound, this guide utilizes data for a closely related derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, as a representative for this class of compounds. This comparison aims to provide a benchmark for researchers engaged in the discovery and development of novel therapeutic agents based on the quinoline scaffold.
Antibacterial Activity
Quinoline derivatives have long been investigated for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] This mechanism of action is shared with the widely used fluoroquinolone antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a substance that prevents visible growth of a bacterium, for the representative this compound derivative and two commercially available fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin. Lower MIC values indicate greater antibacterial potency.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 4.1 | 1 |
| Ciprofloxacin | 0.25 - 12.5 | ≤1 - >8 |
| Levofloxacin | 0.12 - >16 | 0.03 - >16 |
Note: The MIC values for Ciprofloxacin and Levofloxacin can vary significantly depending on the bacterial strain and the presence of antibiotic resistance.
Anticancer Activity
The quinoline scaffold is also a key component in a number of anticancer agents. The mechanisms of action are diverse and can include inhibition of tyrosine kinases and induction of apoptosis.
Data Presentation: Half-maximal Inhibitory Concentration (IC50)
| Compound | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 | HT-29 (Colon Cancer) IC50 |
| Doxorubicin | 0.4 - 0.7 µM | 17.83 nM - 0.13 µM | Not readily available |
| Gefitinib | Not readily available | 7.0 - 21.5 µM | Not readily available |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fluoroquinolone Antibiotics
Fluoroquinolones, and likely this compound derivatives, exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This diagram illustrates the mechanism of action.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
General Experimental Workflow for In Vitro Activity Screening
The following diagram outlines a typical workflow for screening the biological activity of a novel compound like this compound.
Caption: Workflow for evaluating the biological activity of a test compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity (IC50 Determination)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
DNA Gyrase/Topoisomerase IV Inhibition Assay (Gel-Based)
-
Reaction Setup: A reaction mixture is prepared containing the purified DNA gyrase or topoisomerase IV enzyme, supercoiled plasmid DNA (for gyrase) or catenated DNA (for topoisomerase IV), ATP, and the necessary buffer components.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow the enzyme to act on the DNA substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, linear, catenated) migrate at different rates.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a decrease in the formation of the product (e.g., relaxed DNA for gyrase) with increasing concentrations of the inhibitor.
References
Safety Operating Guide
Proper Disposal of 6-Fluoro-2-methoxyquinoline: A Guide for Laboratory Professionals
The proper management and disposal of 6-Fluoro-2-methoxyquinoline are critical for ensuring laboratory safety and environmental protection. Due to its likely classification as a hazardous substance, adherence to stringent disposal protocols is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Hazard Profile and Safety Precautions
Based on data from similar chemical structures, this compound is anticipated to present several hazards.[1][2] It is likely a flammable liquid and vapor. Additionally, it may cause skin and serious eye irritation, and could lead to respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact.[3] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Containment: For small spills, use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to contain the substance.[3]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container designated for "Halogenated Organic Waste."[3] Use non-sparking tools if the material is flammable.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.[3]
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.[3]
Waste Disposal Procedures
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company.[3] The following steps outline the process for collecting and storing the waste prior to professional disposal.
Step 1: Waste Segregation and Collection
-
Liquid Waste: If this compound is in a liquid form or dissolved in a solvent, collect the solution in a dedicated, compatible, and clearly labeled container for "Halogenated Solvent Waste."[3] Do not mix with non-halogenated waste streams.
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., absorbent pads, gloves, weighing paper) in a separate, clearly labeled, sealed container designated for "Halogenated Organic Waste."[3]
Step 2: Containerization and Labeling
-
Container Choice: Wastes must be stored in containers made of a compatible material with tightly fitting caps.[4]
-
Labeling: All waste containers must be clearly labeled with the following information:
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and other sources of ignition.[5]
-
Ensure the storage area is under the supervision of authorized laboratory personnel.[5]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[3] Adhere to your institution's and local regulations regarding the storage time limits for hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 6-Fluoro-2-methoxyquinoline
This guide provides immediate safety, operational, and disposal protocols for handling 6-Fluoro-2-methoxyquinoline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of structurally similar compounds, such as quinoline and its derivatives.[1] It is imperative to treat this compound as hazardous.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] Gloves should be inspected before use and disposed of after contact with the chemical.[2] |
| Eye and Face Protection | Safety goggles or a face shield meeting appropriate standards (e.g., ANSI Z87.1, EN 166). | To protect eyes from splashes.[1][3] |
| Skin and Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and clothing.[1][2] Consider a flame-retardant coat if working with flammable solvents.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][4] | To avoid inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1][4]
-
Have an eyewash station and safety shower readily accessible.[5]
-
Keep the quantities of this compound at the minimum necessary for the experiment.[4]
2. Handling the Compound:
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Spill Management Protocol
Immediate and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.[1]
1. Immediate Response:
-
Alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]
-
Ensure the area is well-ventilated.[1]
2. Containment and Cleanup:
-
For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1]
-
Carefully collect the absorbed material and any contaminated soil into a clearly labeled, sealed container for hazardous waste.[1]
3. Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.[1]
4. Reporting:
-
Report the spill to the designated environmental health and safety officer at your institution.[1]
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container for "Halogenated Organic Waste."[1]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a clearly labeled container for "Halogenated Solvent Waste."[1] Do not mix with non-halogenated waste.[1]
2. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
